Product packaging for Histidinol(Cat. No.:CAS No. 501-28-0)

Histidinol

Cat. No.: B1595749
CAS No.: 501-28-0
M. Wt: 141.17 g/mol
InChI Key: ZQISRDCJNBUVMM-UHFFFAOYSA-N
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Description

L-Histidinol is an organic chemical compound belonging to the class of aralkylamines, characterized as a very strong basic compound and is a central metabolite in the histidine biosynthesis pathway of bacteria, yeasts, and plants . In research, L-Histidinol serves as a reversible inhibitor of protein synthesis and is a direct precursor to L-histidine, making it a valuable tool for studying amino acid metabolism, enzyme kinetics, and cellular regulation . Its primary research value lies in its role in the histidine biosynthetic pathway, where it is the product of the penultimate enzymatic step. The enzyme histidinol phosphate phosphatase (HPP) dephosphorylates L-histidinol phosphate to produce L-histidinol, which is then oxidized to form L-histidine by this compound dehydrogenase (HDH) . This makes L-Histidinol essential for investigating this biosynthetic pathway, which is present in plants and microbes but absent in humans, positioning the pathway's enzymes as potential targets for herbicide or anti-infective drug development . Researchers utilize L-Histidinol to induce amino acid deprivation in experimental cell cultures, such as HepG2 cells, and for the selection of genetically engineered cells in microbiological and biochemical studies . It is commonly supplied as a white to off-white powder, often in the form of L-Histidinol dihydrochloride, with a typical purity of ≥98% . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O B1595749 Histidinol CAS No. 501-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISRDCJNBUVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880033
Record name Histidinol
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-28-0
Record name Histidinol
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URL https://commonchemistry.cas.org/detail?cas_rn=501-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidinol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidinol
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Enzymology and Biochemical Pathways Involving Histidinol

Overview of the L-Histidine Biosynthetic Pathway

The L-histidine biosynthetic pathway is a series of enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and ATP into L-histidine. This ancient pathway has been extensively studied in prokaryotes like Escherichia coli and Salmonella typhimurium. wikipedia.orgnih.gov

Ten Enzymatic Reactions and Associated Enzymes

The biosynthesis of L-histidine typically involves ten enzymatic steps, catalyzed by a suite of specific enzymes. In E. coli, these steps are carried out by eight gene products (His1, 2, 3, 4, 5, 6, 7, and 8), illustrating that some enzymes are multifunctional and catalyze more than one reaction. wikipedia.org The pathway begins with the condensation of PRPP and ATP, a reaction catalyzed by ATP-phosphoribosyl transferase (ATP-PRT; EC 2.4.2.17). wikipedia.orgnih.govbioone.org Subsequent steps involve intermediates such as phosphoribosyl-ATP (PRATP) and phosphoribosyl-AMP (PRAMP). wikipedia.org Imidazole-glycerol-phosphate synthase (IGPS; EC 2.4.2.-), a heterodimeric enzyme composed of HisH and HisF subunits in bacteria, catalyzes a key branch point reaction, producing imidazole-glycerol-phosphate (IGP) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). nih.govmdpi.comebi.ac.ukresearchgate.net IGP is further processed through several steps, eventually leading to histidinol phosphate (B84403) and then this compound. nih.govbioone.org The final steps involve the conversion of this compound to L-histidine, catalyzed by this compound dehydrogenase.

Linkages to Purine (B94841) Nucleotide Metabolism

The L-histidine biosynthetic pathway is intimately connected to purine nucleotide metabolism. mdpi.comresearchgate.net This interconnection is primarily facilitated by two points: the shared initial substrates and a key intermediate. PRPP and ATP, the initial substrates for histidine biosynthesis, are also crucial for the de novo synthesis and salvaging of purines, pyrimidines, and pyridine (B92270) nucleotides like NAD and NADP. nih.govmdpi.comresearchgate.net Furthermore, AICAR, a byproduct of the reaction catalyzed by imidazole-glycerol-phosphate synthase (IGPS), is recycled directly into the de novo purine biosynthetic pathway. nih.govmdpi.combioone.org This metabolic crossroad highlights the integrated nature of cellular metabolism, where intermediates from one pathway can serve as precursors in another.

This compound Dehydrogenase (HDH; EC 1.1.1.23)

This compound Dehydrogenase (HDH) is a critical enzyme in the L-histidine biosynthetic pathway, catalyzing the final steps in the conversion of this compound to L-histidine. ebi.ac.ukwikipedia.orgresearchgate.net This enzyme is found in bacteria, fungi, and plants, where histidine is synthesized de novo. ebi.ac.ukwikipedia.orgresearchgate.net

Catalytic Role in the Terminal Steps of L-Histidine Synthesis

HDH catalyzes the four-electron oxidation of L-histidinol to L-histidine. ebi.ac.ukwikipedia.orgresearchgate.net This reaction proceeds through a two-step process involving an intermediate. wikipedia.orgresearchgate.netnih.gov

Sequential Oxidation of L-Histidinol to L-Histidinaldehyde and L-Histidine

The conversion of L-histidinol to L-histidine by HDH occurs via two sequential oxidation steps. nih.govmdpi.comwikipedia.orgwikipedia.orguniprot.orguniprot.orgguidetopharmacology.orgwikidata.org In the first step, L-histidinol is oxidized to L-histidinaldehyde. wikipedia.orgnih.gov Subsequently, the intermediate L-histidinaldehyde is oxidized to the final product, L-histidine. wikipedia.orgnih.gov These sequential oxidations are catalyzed within a single active site of the HDH enzyme. ebi.ac.ukwikipedia.org The intermediate L-histidinaldehyde is believed to remain tightly or covalently bound to the enzyme during this process. wikipedia.org

NAD-Dependent Oxidoreductase Activity

This compound Dehydrogenase is an NAD-dependent oxidoreductase. wikipedia.orgresearchgate.netuniprot.orgwikidata.orgfishersci.ca The enzyme utilizes NAD⁺ as a coenzyme, accepting hydride ions during the oxidation of this compound and histidinaldehyde. wikipedia.orgresearchgate.netnih.gov For each molecule of L-histidinol converted to L-histidine, two molecules of NAD⁺ are reduced to NADH. wikipedia.orgresearchgate.netnih.govuniprot.orguniprot.orguniprot.org The reaction catalyzed by HDH can be summarized as:

L-histidinol + 2 NAD⁺ ⇌ L-histidine + 2 NADH + 2 H⁺ wikipedia.orguniprot.orguniprot.orguniprot.org

Unlike many dehydrogenases where the coenzyme binds first, NAD⁺ binding to HDH is often effective only after the substrate (this compound or histidinaldehyde) is bound. nih.gov Research, including studies on Escherichia coli and Medicago truncatula HDH, has provided insights into the enzyme's structure, active site, and the mode of NAD⁺ binding, revealing structural rearrangements that facilitate cofactor binding. nih.govresearchgate.netpnas.org HDH functions as a homodimer and typically requires the presence of a Zn²⁺ cation per monomer, which plays a crucial role in substrate binding but is not directly involved in catalysis. researchgate.netnih.govresearchgate.netpnas.orgacs.org

Bifunctional Enzymatic Properties

L-histidinol dehydrogenase is characterized as a bifunctional enzyme because it catalyzes two distinct reactions at a single active site: the oxidation of L-histidinol to L-histidinaldehyde and the subsequent oxidation of L-histidinaldehyde to L-histidine. acs.orgwikipedia.orgebi.ac.uk This sequential four-electron oxidation requires two molecules of NAD⁺ as the hydride acceptor. nih.gov The L-histidinaldehyde intermediate is not released from the enzyme but is immediately converted to the final product, L-histidine. pnas.orgresearchgate.net The bifunctional nature of HisD appears to be a universally conserved property across different organisms where this pathway exists. mdpi.com

Structural Characteristics of this compound Dehydrogenase

This compound dehydrogenase exhibits specific structural features crucial for its function, including its quaternary structure, metal ion requirement, and active site composition.

Homodimeric Nature

This compound dehydrogenase functions as a homodimer, meaning it is composed of two identical subunits. pnas.orgacs.orgebi.ac.ukrcsb.org The intertwined nature of the dimer in some species, such as Escherichia coli, may result from domain swapping. pnas.orgebi.ac.ukrcsb.orgrcsb.org Each monomer typically consists of four domains. pnas.orgebi.ac.ukrcsb.orgrcsb.org Two of these domains often display a similar, incomplete Rossmann fold, suggesting a possible ancient gene duplication event. pnas.orgebi.ac.ukrcsb.orgrcsb.org The active site of the enzyme is formed by residues contributed from both monomers within the dimer interface. pnas.orgebi.ac.ukrcsb.orgrcsb.orgresearchgate.net

Metal Ion Requirement (Zn²⁺, Mn²⁺, Cd²⁺)

This compound dehydrogenase is a zinc metalloenzyme, requiring the presence of one Zn²⁺ cation per monomer for enzymatic activity. pnas.orgnih.govebi.ac.ukrcsb.orgnih.govresearchgate.net While Zn²⁺ is the native and essential metal ion, other divalent metal ions such as Mn²⁺ or Cd²⁺ can replace Zn²⁺ and still result in an active enzyme. ebi.ac.ukresearchgate.netnih.gov Studies on Salmonella typhimurium HisD showed that Mn²⁺ can stimulate enzymatic activity and binds to the enzyme. researchgate.netnih.gov Zn²⁺ binding can prevent Mn²⁺ binding. researchgate.netnih.gov Reactivation of urea-denatured enzyme requires the presence of either MnCl₂ or ZnCl₂. researchgate.netnih.gov Atomic absorption analysis of native enzyme has indicated the presence of approximately 1.65 g-atom of Zn per mole of dimer. researchgate.netnih.gov While essential for activity, Zn²⁺ is primarily involved in substrate binding and proper positioning rather than direct catalysis. pnas.orgnih.govebi.ac.ukrcsb.orgresearchgate.net It facilitates and stabilizes the binding of this compound, histidinaldehyde, and histidine. nih.gov The Zn²⁺ ion is coordinated by specific residues, which can include His-262, Gln-259, Asp-360, and His-419, with His-419 potentially coming from the other monomer in the dimer. wikipedia.orgebi.ac.uk

Active Site Characterization and Catalytic Residues (e.g., His-327, Glu-326)

The active site of this compound dehydrogenase is located at the dimer interface, formed by residues from both subunits. pnas.orgebi.ac.ukrcsb.orgrcsb.orgresearchgate.netacs.org Key catalytic residues have been identified through structural and mutagenesis studies. For example, in E. coli HisD, His-327 and Glu-326 play crucial roles. pnas.orgebi.ac.ukrcsb.orgrcsb.orgresearchgate.netresearchgate.net His-327 is involved in acid-base catalysis, acting as a general base to deprotonate the hydroxyl group of this compound and as a general acid to protonate the aldehyde oxygen during the reaction mechanism. wikipedia.orgebi.ac.ukrcsb.orgrcsb.org Glu-326 is responsible for activating a water molecule that participates in the nucleophilic attack on the intermediate histidinaldehyde. pnas.orgwikipedia.orgebi.ac.ukrcsb.orgrcsb.org Other residues, such as His-262, Gln-259, Asp-360, and His-419, are involved in coordinating the essential Zn²⁺ ion within the active site. wikipedia.orgebi.ac.uk

Proposed Catalytic Mechanisms (e.g., Bi-Uni-Uni-Bi kinetics)

The catalytic mechanism of this compound dehydrogenase involves two sequential oxidation steps. pnas.orgacs.orgwikipedia.orgnih.gov Kinetic studies have supported a Bi-Uni-Uni-Bi Ping Pong mechanism for the reaction catalyzed by Salmonella typhimurium HisD. pnas.orgresearchgate.netportlandpress.comacs.orgnih.gov In this type of mechanism, two substrates (Bi) bind to the enzyme, a product (Uni) is released, another substrate (Uni) binds, and finally, two products (Bi) are released. For HisD, the reaction involves L-histidinol and two molecules of NAD⁺ as substrates, and L-histidine and two molecules of NADH as products. wikipedia.orgportlandpress.com The intermediate L-histidinaldehyde remains bound to the enzyme between the two oxidation steps. pnas.orgwikipedia.orgresearchgate.net Unlike most NAD-dependent dehydrogenases where the cofactor binds first, NAD⁺ binding to HisD is effective only after the substrate (this compound or histidinaldehyde) is bound, suggesting an ordered binding mechanism where this compound leads. nih.govacs.orgnih.gov

Enzymatic Activity and Kinetic Parameters

The enzymatic activity of this compound dehydrogenase can be influenced by various factors, including metal ion concentration and substrate availability. Studies have determined kinetic parameters such as K_m and V_max for HisD from different organisms.

For Salmonella typhimurium this compound dehydrogenase, the K_m for this compound has been reported as 14 µM, and the K_m for NAD⁺ as 0.7 mM. portlandpress.comresearchgate.net The K_i for NAD⁺ was found to be 0.4 mM. portlandpress.com

Studies on this compound dehydrogenase from cabbage (Brassica oleracea) reported K_m values of 15.5 µM for L-histidinol and 42 µM for NAD⁺. nih.gov Enzymatic activity in cabbage HisD was stimulated by the addition of Mn²⁺ but inhibited by other divalent cations such as Ba²⁺, Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺, or Cu²⁺, highlighting potential differences in metal ion response between species. nih.gov

Research on mutant this compound dehydrogenases from Salmonella typhimurium showed that while the V_max for a hybrid enzyme was significantly lower (11% of native), the K_m values for the substrate or coenzyme showed only minor changes. researchgate.netresearchgate.netnih.gov

Data on kinetic parameters from various studies:

Enzyme SourceSubstrateParameterValueReference
Salmonella typhimuriumThis compoundK_m14 µM portlandpress.comresearchgate.net
Salmonella typhimuriumNAD⁺K_m0.7 mM portlandpress.comresearchgate.net
Salmonella typhimuriumNAD⁺K_i0.4 mM portlandpress.com
Brassica oleraceaL-HistidinolK_m15.5 µM nih.gov
Brassica oleraceaNAD⁺K_m42 µM nih.gov
Salmonella typhimurium (Hybrid Mutant)Substrate/CoenzymeK_mMinor changes compared to wild-type researchgate.netresearchgate.netnih.gov
Salmonella typhimurium (Hybrid Mutant)-V_max11% of native enzyme researchgate.netresearchgate.netnih.gov
Measurement Methodologies (e.g., UV Detection of NADH)

This compound dehydrogenase (HDH, EC 1.1.1.23) catalyzes the two-step, four-electron oxidation of L-histidinol to L-histidine, with L-histidinal as an intermediate. This reaction is coupled with the reduction of NAD⁺ to NADH. ebi.ac.uktandfonline.com The production of NADH can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD⁺ does not. tandfonline.comscispace.comacs.org

A typical assay mixture for L-histidinol dehydrogenase activity might contain a buffer (such as glycine/NaOH buffer at pH 9.5 or Bis-Tris-propane at pH 7.2), NAD⁺, a divalent metal cation like Mn²⁺, and the enzyme sample. tandfonline.comscispace.comacs.org The reaction is initiated by adding L-histidinol. scispace.comacs.org The rate of increase in absorbance at 340 nm is proportional to the enzyme concentration and the rate of NADH formation. scispace.com One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute, assuming the formation of 2 µmol of NADH per µmol of this compound oxidized. scispace.com

Other methods for determining histidine or related compounds in various samples, although not directly measuring HDH activity via NADH, include HPLC, thin-layer chromatography, gas chromatography, and high-performance capillary electrophoresis. sphinxsai.com

Kinetic Studies with Substrates (this compound, NAD)

Kinetic studies with this compound dehydrogenase have characterized its affinity for its substrates, L-histidinol and NAD⁺. The enzyme from Escherichia coli B exhibits Michaelian kinetics. scispace.com Reported Michaelis constants (K_m) for the E. coli B enzyme are approximately 14 µM for L-histidinol and 0.57 mM for NAD⁺. scispace.com The enzyme is highly specific for NAD⁺, with no detectable activity observed with NADP⁺. scispace.com 3-Acetylpyridine adenine (B156593) dinucleotide can replace NAD⁺ but results in reduced velocity. scispace.com NADH acts as an inhibitor of the forward reaction. scispace.com

Kinetic analysis of this compound dehydrogenases from other organisms, such as Cupriavidus pinatubonensis, also reveals a high specificity for NAD⁺ over NADP⁺. rsc.org These enzymes are often dependent on divalent metal ions, such as Zn²⁺, for activity. tandfonline.comacs.orgrsc.org Removal of the metal can abolish enzymatic activity. acs.org

Distribution of Activity in Biological Tissues and Organisms

This compound dehydrogenase is present in bacteria and plants, where it catalyzes the final steps of L-histidine biosynthesis. tandfonline.com It has been characterized in various bacterial species, including Salmonella typhimurium and Escherichia coli. tandfonline.comscispace.comnih.gov In plants, HDH activity has been detected in various species and cultured plant cell lines, and the enzyme has been purified from cabbage (Brassica oleracea). nih.gov The presence of HDH in plants indicates that the final two steps of histidine biosynthesis are similar to those in microorganisms. nih.gov While the molecular weight and organization of HDH can differ between organisms like Neurospora crassa, yeast, Bacillus spp., Salmonella typhimurium, and E. coli, their catalytic properties are generally quite similar. scispace.com

This compound-Phosphate Phosphatase (HPP; EC 3.1.3.15)

This compound-phosphate phosphatase (HPP), also known as L-histidinol-phosphate phosphohydrolase, is another crucial enzyme in the histidine biosynthesis pathway. ontosight.ai It catalyzes the penultimate step, the dephosphorylation of L-histidinol phosphate to L-histidinol and inorganic phosphate. ontosight.ainih.govacs.orgresearchgate.netuniprot.orgdbtindia.gov.in

Catalytic Hydrolysis of L-Histidinol Phosphate to L-Histidinol and Inorganic Phosphate

HPP catalyzes the hydrolysis of the phosphomonoester bond in L-histidinol phosphate, releasing L-histidinol and inorganic phosphate. ontosight.ainih.govacs.orgresearchgate.netuniprot.orgdbtindia.gov.inacs.org This reaction is essential for providing the substrate (L-histidinol) for the subsequent reaction catalyzed by this compound dehydrogenase, leading to the production of L-histidine. ontosight.ai The enzyme is highly specific for L-histidinol phosphate. ontosight.ai

Structural Families and Characteristics (e.g., IMPase Superfamily, PHP Family)

This compound-phosphate phosphatases belong to different structural superfamilies depending on the organism. In some bacteria, such as Escherichia coli, HPP activity is found in the N-terminal domain of a bifunctional enzyme (HisB) which also possesses imidazole (B134444) glycerol-phosphate dehydratase activity in its C-terminal domain. nih.govresearchgate.netacs.orgebi.ac.ukuni-regensburg.de This type of HPP belongs to the haloacid dehalogenase (HAD) superfamily of aspartate-nucleophile hydrolases. researchgate.netebi.ac.ukebi.ac.uk HAD superfamily enzymes are characterized by conserved motifs including a nucleophilic aspartate. ebi.ac.uk

In other bacteria, such as Bacillus subtilis, and in organisms like Saccharomyces cerevisiae and Thermus thermophilus, HPP is a monofunctional enzyme belonging to the polymerase and this compound phosphatase (PHP) family. nih.govresearchgate.netacs.orgasm.orgresearchgate.netresearchgate.net The PHP family is related to the amidohydrolase superfamily. nih.govacs.orgacs.orgresearchgate.net Proteins in the PHP family typically possess a distorted (β/α)₇-barrel structural fold and a trinuclear metal active site. nih.govacs.orgresearchgate.netacs.orgresearchgate.netrcsb.org

Trinuclear Active Site Architecture

HPP enzymes from the PHP family are characterized by a trinuclear metal center in their active site. nih.govacs.orgresearchgate.netacs.orgrcsb.org These three metal sites are often occupied by divalent cations such as iron, zinc, or manganese, depending on the expression conditions and metal availability. nih.govacs.org The metal ions are critical for catalysis. nih.gov For instance, in HPP from Lactococcus lactis, the active site can contain a mixture of iron and zinc, or zinc and manganese, with the latter combination showing improved catalytic efficiency. nih.govacs.orgrcsb.org

The three metal sites in the trinuclear center are often designated as α, β, and γ. nih.gov In Thermus thermophilus HPP, these sites can be occupied by Fe1, Fe2, and Zn ions. acs.orgrcsb.org The metal ions are liganded by conserved amino acid residues, often histidines, aspartates, and glutamates, derived from characteristic motifs of the PHP family. nih.govacs.orgrcsb.org The metal ions play a role in activating a water molecule for nucleophilic attack on the substrate's phosphomonoester bond and in coordinating the substrate. nih.govresearchgate.netacs.org The coordination behavior of the phosphate ion towards the metal center supports a mechanism where a bridging hydroxide (B78521) ion attacks the substrate phosphate, which is bound to the metal ions. researchgate.netacs.orgrhea-db.org

HPP enzymes belonging to the HAD superfamily, like the N-terminal domain of E. coli HisB, have a different active site architecture, typically involving a nucleophilic aspartate and often requiring metal ions for activity, though the metal coordination and catalytic mechanism differ from the PHP family HPPs. researchgate.netebi.ac.ukebi.ac.ukrcsb.org E. coli HisB-N has been shown to have two metal binding sites in its active site and is active in the presence of various divalent cations like Mg²⁺, Mn²⁺, Co²⁺, or Zn²⁺. researchgate.netrcsb.org

Here is a summary of kinetic parameters for E. coli B this compound Dehydrogenase:

SubstrateK_m (approx.)
L-Histidinol14 µM
NAD⁺0.57 mM

Note: These values are approximate and can vary depending on assay conditions.

Here is a summary of characteristics of different HPP types:

FeaturePHP Family HPPsHAD Superfamily HPPs (e.g., E. coli HisB-N)
StructureDistorted (β/α)₇-barrel fold nih.govacs.orgresearchgate.netacs.orgresearchgate.netrcsb.orgHAD superfamily fold researchgate.netebi.ac.ukebi.ac.ukrcsb.org
Active Site Metal CenterTrinuclear metal center nih.govacs.orgresearchgate.netacs.orgrcsb.orgTypically one or two metal sites researchgate.netrcsb.org
Catalytic MechanismMetal-activated water/hydroxide nucleophilic attack nih.govresearchgate.netacs.orgAspartate nucleophile, phosphoenzyme intermediate researchgate.netrcsb.org
OccurrenceBacillus subtilis, Saccharomyces cerevisiae, Thermus thermophilus, etc. nih.govresearchgate.netacs.orgasm.orgresearchgate.netresearchgate.netEscherichia coli (as part of HisB) nih.govresearchgate.netacs.orgebi.ac.ukuni-regensburg.de
FunctionalityOften monofunctional nih.govresearchgate.netacs.orgasm.orgresearchgate.netresearchgate.netCan be part of bifunctional enzymes nih.govresearchgate.netacs.orgebi.ac.ukuni-regensburg.de
(β/α)7-barrel Protein Fold

Several enzymes involved in histidine biosynthesis, including this compound phosphate phosphatase (HPP), exhibit a (β/α)7-barrel protein fold. This structural motif is characterized by a central bundle of parallel beta-strands surrounded by concentric alpha-helices. The PHP (Polymerase and this compound Phosphatase) domain, found in HPP and other enzymes like bacterial DNA polymerase III, possesses a distorted (β/α)7-barrel fold and typically contains a trinuclear metal-binding site crucial for catalysis ebi.ac.ukacs.orgnih.govnih.govebi.ac.uk. This fold is related to the larger amidohydrolase superfamily, which often features a distorted (β/α)8-barrel and a mono- or binuclear metal center acs.orgnih.gov. The (β/α)7-barrel in PHP family enzymes like HPP from Lactococcus lactis has been shown to accommodate a trinuclear active site with divalent metal ions such as iron, zinc, and manganese, which are essential for phosphomonoester bond hydrolysis acs.orgnih.govnih.gov.

Identification and Functional Characterization in Plants (e.g., IMPL2 in Arabidopsis thaliana)

In plants, the biosynthesis of histidine is a crucial metabolic process required for growth and development researchgate.netoup.com. The enzyme responsible for the dephosphorylation of L-histidinol phosphate to L-histidinol, a penultimate step in histidine synthesis, remained elusive for some time nih.gov. Research in Arabidopsis thaliana identified myoinositol monophosphatase-like2 (IMPL2) as a functional this compound-phosphate phosphatase researchgate.netoup.comnih.gov. IMPL2, encoded by the gene At4g39120, belongs to the myoinositol monophosphatase (IMP) family and shows homology to prokaryotic IMPs researchgate.netoup.com. Studies involving heterologous expression of IMPL2 in a Streptomyces coelicolor mutant deficient in this compound 1-phosphate phosphatase activity demonstrated that IMPL2 could complement the histidine auxotrophy researchgate.netoup.comnih.gov. This finding indicated a significant role for IMPL2 in amino acid synthesis in Arabidopsis researchgate.net. Further characterization of Arabidopsis impl2 mutants revealed embryonic lethality, a phenotype consistent with defects in histidine biosynthesis, which could be rescued by the addition of histidine researchgate.netoup.comnih.gov. IMPL2 is expressed in various plant tissues and throughout development, and it is targeted to the plastid, the site of histidine biosynthesis in plants oup.comnih.gov. While IMPL2 functions as a this compound-phosphate phosphatase, other members of the IMP family in Arabidopsis, such as IMPL1, exhibit different substrate specificities, hydrolyzing D-galactose 1-phosphate and D-myo-inositol 1-phosphate researchgate.netnih.gov.

Characterization in Microorganisms (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis)

Histidine biosynthesis is essential for the survival of many microorganisms, including pathogenic bacteria like Pseudomonas aeruginosa and Mycobacterium tuberculosis. In Mycobacterium tuberculosis (Mtb), the histidine biosynthetic pathway is considered a potential target for the development of new antitubercular drugs because this pathway is absent in mammals researchgate.netresearchgate.net. The enzyme this compound-phosphate aminotransferase (HisC), which catalyzes a key step in histidine synthesis, has been characterized in Mtb (Rv1600) uniprot.org. This enzyme is a pyridoxal (B1214274) 5'-phosphate-dependent aminotransferase that catalyzes the reversible transamination between this compound phosphate and 2-oxoglutarate uniprot.orgrcsb.org. Mtb HisC has been identified as a high-confidence drug target uniprot.org. Studies on Mtb Rv2231c, identified as a conserved enzyme with this compound phosphate aminotransferase activity, suggest it plays a role in virulence by inhibiting host-directed defense mechanisms researchgate.netnih.gov. The hisD gene product, this compound dehydrogenase, which catalyzes the final steps in histidine biosynthesis by converting this compound to histidine, is also essential for Mtb survival in vitro researchgate.netrsc.org.

This compound-Phosphate Aminotransferase (HPA; EC 2.6.1.9)

This compound-phosphate aminotransferase (HPA), also known as HisC, is a crucial enzyme in the histidine biosynthesis pathway, classified under EC 2.6.1.9 rcsb.orgresearchgate.netnih.govnih.govwikipedia.orgontosight.ainih.govyeastgenome.org. This enzyme catalyzes the reversible transamination reaction that produces L-histidinol phosphate rcsb.orgwikipedia.orgontosight.ainih.govtdx.cat.

Catalytic Transamination of Imidazoleacetol-Phosphate to L-Histidinol Phosphate

HPA catalyzes the transfer of an amino group from L-glutamate to imidazoleacetol phosphate, yielding L-histidinol phosphate and 2-oxoglutarate wikipedia.orgontosight.ainih.govyeastgenome.orgtdx.catrcsb.orgresearchgate.net. This reaction is a key step in converting an imidazole-containing keto acid precursor into the amino alcohol phosphate form that will eventually become histidine wikipedia.orgontosight.aiwikipedia.org. The enzyme exhibits double substrate recognition, binding both this compound phosphate and glutamate (B1630785) nih.gov. Crystal structures of HPA from various organisms, including Escherichia coli and Thermotoga maritima, have provided insights into the catalytic mechanism and substrate binding rcsb.orgresearchgate.netnih.govnih.govrcsb.orgresearchgate.netnih.gov.

Coenzyme Requirement (Pyridoxal 5′-Phosphate)

This compound-phosphate aminotransferase is a pyridoxal 5′-phosphate (PLP)-dependent enzyme rcsb.orgresearchgate.netnih.govnih.govwikipedia.orgnih.gov. PLP, the active form of vitamin B6, is a versatile coenzyme involved in numerous enzymatic reactions, particularly transamination fishersci.fifishersci.sewikipedia.org. In the case of HPA, PLP forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site researchgate.netnih.govnih.govfishersci.se. This PLP-lysine internal aldimine is crucial for the transamination reaction, facilitating the transfer of the amino group between substrates researchgate.netnih.govfishersci.se. Structural studies have captured HPA in complex with PLP and L-histidinol phosphate, resembling a transient gem-diamine intermediate formed during the catalytic cycle researchgate.netnih.gov.

Functional Significance in Amino Acid Homeostasis and Plant Development

This compound-phosphate aminotransferase plays a vital role in amino acid homeostasis, particularly in the synthesis of histidine nih.govontosight.ai. As histidine is an essential amino acid for protein synthesis and various cellular functions, the activity of HPA is critical for maintaining adequate histidine levels researchgate.netontosight.ai. In plants, histidine is essential for growth and development researchgate.netoup.comnih.gov. The identification of IMPL2 as a functional this compound-phosphate phosphatase in Arabidopsis underscores the importance of this enzymatic step for plant viability researchgate.netoup.comnih.govnih.gov. Disruptions in the histidine biosynthesis pathway, including the steps catalyzed by enzymes involving this compound, can lead to severe growth defects or lethality in plants researchgate.netoup.comnih.govnih.gov. Furthermore, histidine plays a role in metal binding in plants, adding another layer to its functional significance nih.gov.

Table 1: PubChem CIDs of Mentioned Compounds

Compound NamePubChem CID
This compound776 nih.gov
L-Histidinol165271 nih.gov
Imidazoleacetol-Phosphate792 nih.govnih.gov
L-Histidinol Phosphate439398 metabolomicsworkbench.orgsdsc.edu
Pyridoxal 5′-Phosphate (PLP)1051 fishersci.sewikipedia.orgguidetopharmacology.orgbmrb.io

Data Table: Selected Structural Information for this compound-Phosphate Aminotransferase (HisC)

OrganismPDB AccessionResolution (Å)MethodTotal Structure Weight (kDa)
Thermotoga maritima1H1C2.85X-RAY DIFFRACTION rcsb.org160.08 rcsb.org
Escherichia coli1FG71.5X-RAY DIFFRACTION nih.gov~80 (dimer) nih.gov
Corynebacterium glutamicum3CQ62.1 (holo)X-RAY DIFFRACTION rcsb.org122.07 rcsb.org

Note: The E. coli HisC is a dimer of approximately 80 kDa, meaning each monomer is about 40 kDa.

Genetic and Molecular Biological Research on Histidinol Metabolism

Genetic Organization of Histidine Biosynthetic Genes

The genes responsible for histidine biosynthesis are typically organized into operons in prokaryotes, allowing for coordinated expression.

The his Operon Structure and Regulation (e.g., Salmonella typhimurium, Escherichia coli)

In Salmonella typhimurium and Escherichia coli, the histidine biosynthetic genes are clustered in a single, compact operon known as the his operon. This operon contains nine structural genes that are transcribed into a single polycistronic mRNA molecule. slideshare.netslideshare.net The arrangement of these genes in Salmonella enterica and E. coli is typically hisGDC(NB)HAF(IE). mdpi.comnih.govmdpi.com Three of these genes (hisNB, hisD, and hisIE) encode bifunctional enzymes, while hisH and hisF encode subunits of a heterodimeric enzyme, resulting in a total of ten enzymatic reactions that convert 5-phosphoribosyl-1-pyrophosphate (PRPP) to L-histidine. mdpi.commdpi.com The his operon's transcription is regulated by both feedback inhibition and attenuation control. slideshare.netslideshare.netslideshare.net

Transcriptional Regulation Mechanisms

Transcriptional regulation of the his operon is crucial for bacteria to adjust histidine production based on its availability.

Attenuation Control

Attenuation is a key mechanism regulating the his operon in E. coli and other gamma-proteobacteria. nih.gov This mechanism is based on the coupling between transcription and translation. nih.govoup.com The 5' regulatory region of the his operon contains a leader sequence that encodes a short leader peptide containing several consecutive histidine codons. nih.govresearchgate.net This leader sequence can fold into alternative RNA structures: a terminator structure and an anti-terminator structure. nih.gov When levels of charged histidyl-tRNA are high, the ribosome translates the leader peptide without pausing, which favors the formation of the terminator structure, causing premature transcription termination. slideshare.netnih.govresearchgate.net Conversely, when histidyl-tRNA levels are low, the ribosome stalls at the histidine codons in the leader sequence. nih.govresearchgate.net This stalling allows the formation of the anti-terminator structure, preventing the formation of the terminator and permitting RNA polymerase to continue transcription into the structural genes of the operon. slideshare.netnih.govresearchgate.net In some Gram-positive bacteria like Corynebacterium glutamicum and Lactococcus lactis, the his operon is regulated via the T-box transcriptional attenuation mechanism, which involves conserved RNA structures that interact with uncharged tRNA. nih.govoup.comnih.gov

Feedback Inhibition

Feedback inhibition is another crucial regulatory mechanism in histidine biosynthesis. The end product of the pathway, histidine, allosterically inhibits the activity of the first enzyme in the pathway, ATP phosphoribosyltransferase (ATP-PRT), which is encoded by the hisG gene. slideshare.netslideshare.netslideshare.netresearchgate.netbioone.orgacs.org This inhibition reduces the flow of intermediates through the pathway when histidine is abundant. slideshare.netslideshare.netslideshare.net Studies have shown that alterations in the feedback-sensitive site of ATP-PRT can affect the repression process of the his operon. pnas.org

Gene Fusions and Evolutionary Events

The evolutionary history of histidine biosynthetic genes involves significant gene rearrangements, including gene fusion, gene elongation, and gene duplication. mdpi.comnih.govresearchgate.netnih.govuwaterloo.ca These events have played a major role in shaping the pathway across different organisms. nih.govresearchgate.netnih.gov For instance, the hisA and hisF genes are considered paralogs resulting from gene duplication events that likely occurred before the divergence of Bacteria, Archaea, and Eukarya. researchgate.netnih.gov Gene fusions have also led to the formation of bifunctional enzymes, such as the fusion of hisIE in some lineages and the fusion of hisD and hisIE (forming HIS4) and hisH and hisF (forming HIS7) in eukaryotes. mdpi.comnih.govresearchgate.net The organization of his genes varies across different bacterial groups, with some having genes clustered in compact operons, while others have them in sub-operons or scattered throughout the genome, suggesting different evolutionary paths for operon assembly. mdpi.commdpi.com

Genetic Analysis of Genes Encoding Histidinol-Related Enzymes

Genetic analysis of the genes encoding enzymes involved in histidine biosynthesis, including those directly related to this compound, has provided insights into their function and regulation. This compound dehydrogenase (HDH), which catalyzes the final two steps of converting this compound to histidine, is encoded by the hisD gene. nih.govontosight.ai Studies involving hisD mutants in Salmonella typhimurium have helped in understanding the gene-enzyme relationship and classifying different types of mutations (missense, nonsense, frameshift, deletion). nih.gov In Corynebacterium glutamicum, HisD is a bifunctional enzyme catalyzing the conversion of this compound phosphate (B84403) to this compound and then to histidine. nih.govresearchgate.net Genetic analysis, including the study of promoter and leader regions of genes like hisD, helps in understanding the transcriptional control of these enzymes. researchgate.net In eukaryotes like Candida albicans, the HIS4 gene encodes a trifunctional enzyme that includes this compound dehydrogenase activity, and genetic studies involving HIS4 mutants have been conducted. asm.orgnih.gov

hisD Gene (this compound Dehydrogenase)

The hisD gene encodes the enzyme this compound Dehydrogenase (EC 1.1.1.23), which catalyzes the final two steps in histidine biosynthesis. wikigenes.orgpnas.orgdrugbank.com This bifunctional enzyme converts L-histidinol to L-histidinaldehyde and then to L-histidine through sequential NAD+-dependent oxidations. pnas.orgdrugbank.com The L-histidinaldehyde intermediate is typically not released from the enzyme during catalysis. pnas.org HisD functions as a homodimer and requires a Zn2+ cation per monomer for activity, although other metals like Mn2+ or Cd2+ can substitute. pnas.org

Isolation and Characterization in Various Organisms (e.g., Candida albicans HIS4)

The hisD gene and its product, this compound Dehydrogenase, have been isolated and characterized in a variety of organisms. In Candida albicans, the HIS4 gene is a multifunctional gene that includes the activity of this compound dehydrogenase, among others. nih.govresearchgate.netresearchgate.netnih.gov The C. albicans HIS4 gene was isolated by complementing a Saccharomyces cerevisiae strain with a his4 mutation using a genomic library of the wild-type C. albicans strain. nih.govresearchgate.net The isolated C. albicans HIS4 gene was shown to complement various S. cerevisiae his4 mutant strains, indicating it contains the entire HIS4 gene. nih.govresearchgate.net Physical mapping located the HIS4 gene on a 14-kilobase-pair DNA fragment. nih.gov Hybridization experiments confirmed the gene's origin from C. albicans and indicated it appears in a single copy. nih.gov Electrokaryotyping located the C. albicans HIS4 gene on the largest resolvable chromosome. nih.gov

In Salmonella typhimurium and Escherichia coli, the hisD gene encodes this compound dehydrogenase as a single, bifunctional enzyme. wikigenes.orgpnas.orgdrugbank.com The nucleotide sequences of the hisD genes from both organisms have been reported. wikigenes.org The sequence of HisD is well conserved across bacteria, fungi, and plants. pnas.orgmdpi.com

Mutational Analysis and Regulatory Effects (e.g., Pseudomonas aeruginosa hnc-I)

Mutational analysis of the hisD gene and its regulatory elements has provided insights into the control of histidine biosynthesis. In Pseudomonas aeruginosa, a mutant designated PAO14 (hnc-1) was identified that could utilize L-histidinol as a sole carbon and nitrogen source and exhibited a significantly increased this compound dehydrogenase content. nih.gov Transductional analysis indicated that the hnc-1 locus cotransduced with group IV histidine biosynthesis genes but not with group I genes, which are known to include the structural gene for HDH. nih.gov Biochemical analysis of the HDH activity in the mutant strain further supported that the hnc-1 mutation was not within the structural gene for HDH. nih.gov These findings suggest that hnc-1 may be a mutation in a regulatory gene affecting HDH synthesis in P. aeruginosa PAO14. nih.gov

Mutations in hisD can lead to histidine auxotrophy, as demonstrated in P. aeruginosa where deletion of hisD caused incomplete histidine auxotrophy. asm.org Studies in E. coli have also examined nucleotide and amino acid polymorphism in the hisD gene. wikigenes.org

Genes Encoding this compound-Phosphate Phosphatase (e.g., IMPL2, PA0335)

This compound-Phosphate Phosphatase (HPP, EC 3.1.3.15) catalyzes the penultimate step in histidine biosynthesis, the dephosphorylation of L-histidinol phosphate to L-histidinol and inorganic phosphate. genome.jpresearchgate.net Identification of the genes encoding HPP has been a later development compared to other histidine biosynthetic enzymes in some organisms, partly due to the complex origin and evolution of this enzyme. asm.org

In Arabidopsis thaliana, the myoinositol monophosphatase-like2 gene (IMPL2, also known as HISN7) has been identified as encoding a functional this compound-Phosphate Phosphatase. bioone.orgoup.comfrontiersin.org This was demonstrated through the ability of IMPL2 to complement a bacterial mutant defective in this compound-phosphate phosphatase activity. oup.comfrontiersin.org Homozygous null impl2 mutants in Arabidopsis display embryonic lethality, which can be rescued by supplying histidine, indicating a crucial role for IMPL2 in histidine biosynthesis and a lack of genetic redundancy at this step. oup.comfrontiersin.org Biochemical analysis confirmed that purified IMPL2 protein exhibits high specificity for this compound 1-phosphate. frontiersin.org

In Pseudomonas aeruginosa, the gene PA0335 has been identified as encoding this compound-Phosphate Phosphatase (Hol-Pase). asm.orgnih.govnih.gov Inactivation of PA0335 resulted in incomplete histidine auxotrophy in P. aeruginosa PAO1. asm.orgnih.gov Genetic and biochemical methods confirmed that PA0335 encodes a functional Hol-Pase. asm.orgnih.gov

Data Table: Genes Encoding this compound-Phosphate Phosphatase

OrganismGene Name(s)EC NumberFunctionNotes
Arabidopsis thalianaIMPL2 (HISN7)3.1.3.15This compound-Phosphate PhosphataseEmbryonic lethal upon knockout; plastid localized. oup.comfrontiersin.org
Pseudomonas aeruginosaPA03353.1.3.15This compound-Phosphate Phosphatase (Hol-Pase)Inactivation causes incomplete histidine auxotrophy. asm.orgnih.gov

Genes Encoding this compound-Phosphate Aminotransferase (e.g., AtHPA1)

This compound-Phosphate Aminotransferase (HPA) catalyzes the transamination of 3-(imidazole-4-yl)-2-oxo-propyl phosphate to L-histidinol phosphate, an earlier step in the histidine biosynthetic pathway. nih.gov

In Arabidopsis thaliana, the AtHPA1 gene encodes this compound-Phosphate Aminotransferase 1. nih.govnih.govproquest.comdp.techresearchgate.net AtHPA1 has been shown to encode a functional HPA protein, capable of complementing an E. coli HPA defective mutant. nih.gov Loss of function mutations in AtHPA1 are embryo lethal, highlighting its essential role in histidine biosynthesis. nih.govnih.govresearchgate.net Biochemical analysis of the hpa1 mutant, carrying a mutation in AtHPA1, revealed a reduction in free histidine content and a specific developmental defect in root meristem maintenance. nih.govresearchgate.net The AtHPA1 gene is located on chromosome 5 and contains 7 exons. nih.gov The AtHPA1 protein is localized in the chloroplast, where histidine biosynthesis occurs in plants. nih.govnih.gov

Data Table: Genes Encoding this compound-Phosphate Aminotransferase

OrganismGene Name(s)EC NumberFunctionNotes
Arabidopsis thalianaAtHPA12.6.1.9This compound-Phosphate Aminotransferase 1Essential gene; loss of function is embryo lethal; chloroplast localized. nih.govnih.govnih.govresearchgate.net

Use of this compound-Related Genes in Molecular Biology

Genes involved in this compound metabolism, particularly hisD, have found applications in molecular biology as selectable markers.

hisD as a Dominant Selectable Marker in Mammalian Gene Transfer Studies

The hisD gene from Salmonella typhimurium, encoding this compound dehydrogenase, has been developed as a dominant selectable marker for gene transfer studies in mammalian cells. pnas.orgnih.govnih.govumich.educirad.fr Mammalian cells typically require histidine for growth and are sensitive to this compound, which inhibits histidyl-tRNA synthetase. pnas.orgnih.govumich.edu Expression of the bacterial hisD gene in mammalian cells allows them to survive and multiply in media lacking histidine but containing this compound. pnas.orgnih.govnih.gov This selection works through a dual mechanism: the HisD enzyme both detoxifies the inhibitory this compound and produces the essential amino acid histidine. pnas.orgnih.govumich.edu

The hisD selectable marker offers advantages as it is readily available, inexpensive, stable, and permeable to cells. pnas.orgnih.gov Vectors based on murine retrovirus and papovavirus backbones have successfully incorporated the hisD gene, enabling selection in various mammalian cell types, including 3T3, CV-1, and HeLa cells. pnas.orgnih.govnih.gov This provides a useful alternative to other commonly used selectable markers. pnas.orgnih.govnih.gov Transgenic mice carrying the S. typhimurium hisD gene have also been produced to generate this compound-resistant embryonic fibroblast feeder layers for use in gene targeting experiments with embryonic stem cells. umich.edu

Genetic Tools for Studying Histidine Auxotrophy

Genetic tools are fundamental for dissecting metabolic pathways, including the biosynthesis of histidine and the resulting auxotrophic phenotypes. The study of histidine auxotrophy has a long history, particularly in microorganisms, where it has served as a paradigm for understanding metabolic regulation and gene expression. oup.comoup.comiastate.edu Auxotrophic mutants, unable to synthesize an essential nutrient, have been invaluable for identifying genes involved in specific biosynthetic pathways. oup.comseedgenes.org

In various organisms, genetic manipulation techniques, such as gene deletion, overexpression, and random mutagenesis, are employed to create and study histidine auxotrophs. frontiersin.org These methods allow researchers to observe phenotypic changes resulting from altered gene function, providing insights into the physiological role of the genes involved in histidine metabolism. frontiersin.org

For example, in Aspergillus niger, histidine auxotrophic mutants were generated by deleting the hisB gene via homologous recombination. researchgate.net The hisB gene is involved in histidine biosynthesis. researchgate.net PCR confirmation was used to verify the deletion in the mutant strains. researchgate.net Growth comparisons between the auxotrophic mutants and background strains on media with varying histidine concentrations demonstrated the histidine requirement of the mutants. researchgate.net

Auxotrophic markers, including those related to histidine biosynthesis genes like HIS3, are widely used in yeast genetics for selection and counterselection in genetic modifications. asm.org These markers complement specific nutritional requirements in host strains that are auxotrophic for that nutrient due to a non-functional chromosomal copy of the marker gene. asm.org This allows for the selection of transformed cells that have received a functional copy of the gene. asm.org

In plants, while generating auxotroph collections has historically been challenging, systematic screens for histidine auxotrophs in Arabidopsis thaliana have been successful. oup.comseedgenes.org Insertion mutants disrupted in various histidine biosynthetic genes (HISN2, HISN3, HISN4, HISN6A) were identified through forward and reverse genetics. oup.comseedgenes.org These mutants exhibited embryo-defective phenotypes that could be rescued by supplementing with histidine, highlighting the importance of histidine biosynthesis for plant development. oup.comseedgenes.org The ability to maintain homozygous mutant plants and callus tissue in the presence of supplemental histidine further demonstrates the utility of these auxotrophs for genetic studies. oup.com

CRISPR/Cas9-mediated genome editing has also been employed to generate histidine auxotrophic strains, such as in the liverwort Marchantia polymorpha. nih.gov By mutating the gene for imidazoleglycerol-phosphate dehydratase (IGPD), a histidine auxotrophic strain was created. nih.gov A modified IGPD gene with silent mutations was then used as an auxotrophic selective marker to complement the mutant phenotype and produce transgenic lines without relying on antibiotic selection. nih.gov

Studies in Haemophilus influenzae have utilized PCR and dot blot hybridization to examine the prevalence and conservation of the his operon, which encodes the histidine biosynthesis enzymes. nih.gov This approach revealed differences in his operon prevalence between otitis media and throat strains, suggesting a role for histidine biosynthesis in survival in the middle ear. nih.gov Growth experiments in histidine-restricted media confirmed that strains lacking the his operon were histidine auxotrophs. nih.gov

Auxotrophy-based biosensors have been developed in Escherichia coli to quantify amino acids, including histidine. plos.org This involves rationally designing auxotrophs by deleting genes in amino acid biosynthetic pathways. plos.org Deletion mutants for histidine biosynthesis genes resulted in strains auxotrophic for histidine, and their growth response in different histidine concentrations was used for quantification. plos.org

In Francisella species, which are naturally histidine auxotrophic, the hisD gene (encoding this compound dehydrogenase) has been exploited as a positive selection marker. asm.org Introducing a functional E. coli hisD gene into Francisella strains allowed for selection based on growth on this compound, demonstrating the use of this natural auxotrophy as a genetic tool. asm.org

Auxotrophic Agrobacterium tumefaciens strains, specifically those with deletions in hisD, have been developed as genetic tools for plant transformation. mdpi.com These strains require histidine supplementation for normal growth, which helps suppress bacterial overgrowth during the transformation process and offers potential for improved biocontainment. mdpi.com The efficiency of transformation with these auxotrophic strains is dependent on the supply of exogenous amino acids. mdpi.com

The use of auxotrophic mutants and the complementation of these mutations with functional genes from other organisms or modified genes from the same organism are central genetic tools for studying histidine biosynthesis and the resulting auxotrophy across diverse biological systems.

Data Tables

While detailed quantitative data tables were not consistently present across the search results in a format suitable for direct extraction and presentation here, the research findings described highlight the types of data generated using these genetic tools. This includes:

Growth rates of auxotrophic strains compared to prototrophic strains under varying histidine concentrations. researchgate.netnih.govplos.org

Complementation efficiency of mutant phenotypes by introduced genes. nih.govasm.org

Phenotypic characterization of mutants, such as embryonic lethality or altered growth on minimal media. oup.comseedgenes.orgnih.gov

Analysis of gene presence or absence in different strains. nih.gov

These types of data are typically presented in research articles through growth curves, tables comparing growth under different conditions, or genetic analysis results.

Example of a conceptual data representation based on search findings:

StrainGenotypeMedium Condition (-His)Medium Condition (+His)Phenotype/Growth Observation
A. niger BackgroundhisB+GrowthGrowthPrototroph
A. niger ΔhisBΔhisBNo Growth / Poor GrowthGrowthHistidine Auxotroph
M. polymorpha Wild TypeIGPD+GrowthGrowthPrototroph
M. polymorphaigpdigpdNo GrowthGrowthHistidine Auxotroph
M. polymorphaigpd + IGPDmigpd + IGPDmGrowthGrowthComplemented Auxotroph
H. influenzae His+his operon presentGrowthGrowthPrototroph
H. influenzae His-his operon absentPoor GrowthGrowthHistidine Auxotroph
E. coli Wild TypePrototrophGrowthGrowthPrototroph
E. coli Δhis geneΔhis geneGrowth dependent on His concentrationGrowthHistidine Auxotroph (used as biosensor) plos.org
Francisella sp.Natural AuxotrophNo GrowthGrowthHistidine Auxotroph
Francisella sp. + E. coli hisDNatural Auxotroph + hisDGrowth on this compoundGrowthComplemented Auxotroph

Biological and Physiological Roles of Histidinol

Modulation of Protein Synthesis and Translational Control

Histidinol is recognized for its ability to interfere with protein synthesis, primarily by affecting the availability of charged histidyl-tRNA. This interference triggers cellular stress responses that modulate global and specific protein production.

Impact on Ribosomal RNA Synthesis

Beyond its effects on protein synthesis initiation, this compound has also been shown to inhibit ribosomal RNA (rRNA) synthesis. medchemexpress.comebi.ac.uknih.gov In mouse L cells, the addition of this compound results in an abrupt inhibition of both protein and ribosomal RNA synthesis, with relatively little impact on messenger RNA production. ebi.ac.uknih.gov This inhibition of protein and ribosomal RNA synthesis mediated by this compound can be rapidly reversed by the addition of histidine to the culture medium. ebi.ac.uknih.gov While the exact mechanism linking this compound-induced histidine deprivation to rRNA synthesis inhibition is complex, it is known that deprivation of an essential amino acid can lead to inhibition of tRNA synthesis and nucleolar RNA synthesis and processing. capes.gov.br However, studies in Friend leukemia cells treated with this compound did not show significant changes in GTP or ATP pool sizes, which were previously proposed as mediators of this response to amino acid deprivation. capes.gov.br

Regulation of eIF2 Phosphorylation and eIF2B Activity

The accumulation of uncharged tRNAHis due to this compound treatment activates the eukaryotic initiation factor 2 alpha (eIF2α) kinase, GCN2 (General Control Nonderepressible 2). nih.govnih.gov GCN2 is one of the four eIF2α kinases in mammals that phosphorylates eIF2α on serine 51 in response to various stresses, including amino acid deprivation. nih.govnih.govucl.ac.ukcaltech.edu Phosphorylation of eIF2α converts eIF2 from a substrate to an inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor (GEF). nih.govbiorxiv.org eIF2B is responsible for catalyzing the exchange of GDP for GTP on eIF2, a crucial step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) required for translation initiation. nih.govbiorxiv.org

Studies in perfused mouse livers have demonstrated that histidine limitation in the presence of this compound induces a significant increase in the phosphorylation of eIF2α and a concomitant reduction in eIF2B activity in wild-type mice. nih.govresearchgate.net This effect was absent in Gcn2-deficient mice, highlighting the central role of GCN2 in mediating the this compound-induced phosphorylation of eIF2α and the subsequent reduction in eIF2B activity. nih.gov The reduction in eIF2B activity limits the availability of the active eIF2-GTP complex, thereby attenuating global protein synthesis. nih.govbiorxiv.org

Data Table: Effect of this compound on eIF2α Phosphorylation and eIF2B Activity in Perfused Mouse Livers nih.govresearchgate.net

ConditionRelative eIF2α Phosphorylation (Arbitrary Units)eIF2B Activity (Arbitrary Units)
Complete Amino Acid MediumBaselineBaseline
Histidine-deficient Medium + this compound (Wild-type mice)Approximately 2-fold increaseSignificant reduction
Histidine-deficient Medium + this compound (Gcn2-/- mice)No significant changeNo significant change

Note: Values are illustrative based on reported findings and relative changes.

Influence on Ribosome-Mediated Stress Signaling

The activation of GCN2 by uncharged tRNAHis in the presence of this compound is linked to ribosome-mediated stress signaling. caltech.eduelifesciences.orgpnas.org The binding of deacylated tRNA to GCN2 is thought to occur on the ribosome, particularly in the vicinity of the ribosomal A site. elifesciences.orgpnas.org Evidence suggests that the ribosomal P-stalk, a mobile structure on the large ribosomal subunit, plays a role in coupling amino acid starvation signals, including those induced by this compound, to GCN2 activation in mammalian cells. caltech.eduelifesciences.org This suggests a mechanism where the stalled ribosome with an empty A site due to lack of charged tRNAHis contributes to the activation signal for GCN2, mediated by components of the ribosome itself, such as the P-stalk. caltech.eduelifesciences.orgpnas.org This ribosome-centered activation event fits with observations linking ribosome stalling to the Integrated Stress Response (ISR), a pathway initiated by eIF2α phosphorylation. caltech.eduelifesciences.org

Role in Amino Acid and Metabolic Homeostasis

This compound's primary role in amino acid and metabolic homeostasis is intrinsically linked to its position as an intermediate and an analog in the histidine biosynthesis pathway.

Regulation of Histidine Levels

This compound is the immediate precursor to histidine in the histidine biosynthesis pathway, a process that occurs in plants and microorganisms but not in humans, who must obtain histidine from their diet. ontosight.ainews-medical.netwikipedia.orgbioone.orgnih.gov The conversion of L-histidinol to L-histidine is catalyzed by the enzyme this compound dehydrogenase. news-medical.net

The study of this compound-phosphatase activity, which catalyzes the conversion of this compound phosphate (B84403) to this compound, provides insights into histidine biosynthesis regulation. ontosight.ai This enzyme's activity is highly specific and regulated by feedback inhibition by high histidine levels, preventing overproduction of histidine. ontosight.ai this compound's involvement in this pathway underscores its connection to the complex mechanisms governing amino acid homeostasis.

Interconnection with the TOR (Target of Rapamycin) Network

Research indicates that histidine homeostasis, which involves this compound as a precursor, is interconnected with the Target of Rapamycin (TOR) network, a key regulator of cell growth in eukaryotes researchgate.netresearchgate.netoup.comnih.gov. Studies in Arabidopsis thaliana have shown that mutations affecting histidine biosynthesis, such as in the HISN2 gene which encodes an enzyme essential for this pathway, lead to reduced histidine accumulation and influence the TOR network researchgate.netresearchgate.netnih.govbiorxiv.org. A specific Arabidopsis mutant, sune82, with a partial loss-of-function allele in HISN2, exhibits reduced histidine levels and altered sensitivity to TOR inhibitors, suggesting an impact on the TOR pathway researchgate.netoup.comnih.govbiorxiv.org. This highlights that interfering with amino acid biosynthesis, including histidine, can affect the TOR network and consequently influence cell growth processes oup.com.

Influence on Plant Development and Root Meristem Maintenance

This compound's role in histidine biosynthesis is critical for normal plant development, particularly in the maintenance of the root meristem nih.govoup.comnih.gov. Studies on the Arabidopsis hpa1 mutant, which has a mutation in one of the two plastidial this compound-phosphate aminotransferase (AtHPA1) genes, demonstrate a specific developmental defect in root meristem maintenance nih.govoup.comnih.govfrontiersin.org. Although this mutation only caused a partial reduction in free histidine content, it significantly impaired primary root growth shortly after germination nih.govnih.gov. This root meristem failure was directly linked to the reduced free histidine levels and could be restored by supplementing exogenous histidine or overexpressing AtHPA1 nih.govoup.comnih.gov. These findings underscore the crucial role of histidine homeostasis, mediated through its biosynthetic pathway involving this compound, in plant development and root meristem activity nih.govnih.gov.

Involvement in Metal Ion Homeostasis (e.g., in Aspergillus fumigatus)

The histidine biosynthetic pathway, and by extension this compound, plays a significant role in metal ion homeostasis in various organisms, including the fungal pathogen Aspergillus fumigatus nih.govnih.govresearchgate.netresearchgate.net. Histidine has a high affinity for binding metal ions, both as a free amino acid and within proteins nih.gov. Research in A. fumigatus has shown that the deletion of the hisB gene, encoding imidazoleglycerol-phosphate dehydratase (an enzyme in the histidine biosynthetic pathway), leads to histidine auxotrophy and decreased resistance to both starvation and excess of various heavy metals, including iron, copper, and zinc nih.govnih.govresearchgate.net. This indicates a crucial role for histidine biosynthesis in maintaining metal balance within the cell nih.govresearchgate.net. Furthermore, iron starvation has been observed to increase cellular histidine content in A. fumigatus, further supporting the link between histidine and metal homeostasis nih.gov. The importance of metal homeostasis for fungal virulence highlights the histidine biosynthetic pathway as a potential target for antifungal strategies nih.govnih.govresearchgate.net.

Data Tables

While the search results provide qualitative and comparative data, specific numerical data tables directly focusing on this compound's interaction with the TOR network or its direct quantitative impact on plant development parameters across different conditions were not consistently available in a format suitable for direct table generation based solely on the provided snippets. However, the studies on Aspergillus fumigatus provide data on biomass production under different metal concentrations with and without histidine supplementation, illustrating the role of histidine biosynthesis in metal homeostasis.

Below is a conceptual representation of how data from studies on A. fumigatus metal homeostasis could be presented in a table, based on the descriptions found in the search results nih.govresearchgate.netresearchgate.net:

Condition (Minimal Medium)Supplementation (1 mM Histidine)A. fumigatus Wild Type Biomass (g)A. fumigatus ΔhisB Biomass (g)
-Fe-Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
-Fe+Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
+5 mM FeSO₄-Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
+5 mM FeSO₄+Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
-Zn-Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
-Zn+Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
+4 mM ZnSO₄-Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
+4 mM ZnSO₄+Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
-Cu-Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
-Cu+Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
+1.5 mM CuSO₄-Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net
+1.5 mM CuSO₄+Data from research nih.govresearchgate.netresearchgate.netData from research nih.govresearchgate.netresearchgate.net

Similarly, data on the root length of Arabidopsis mutants and wild-type plants under different conditions could be presented in a table based on the research on plant development nih.govoup.comnih.govfrontiersin.org:

GenotypeTreatment (e.g., Histidine Supplementation)Primary Root Length (mm)Notes
Wild Type-Data from research nih.govnih.govNormal growth
hpa1 mutant-Data from research nih.govnih.govShort root phenotype, impaired growth nih.gov
hpa1 mutant+HistidineData from research nih.govnih.govPartial or full rescue of phenotype nih.gov
hpa1 mutantAtHPA1 overexpressionData from research nih.govnih.govRescue of phenotype nih.gov

Research Applications and Translational Perspectives

Histidinol as a Research Tool and Experimental Probe

The specific and reversible inhibitory action of this compound on protein synthesis has established it as a key experimental probe in molecular and cellular biology.

Investigating Protein Synthesis Mechanisms

This compound serves as a potent and reversible inhibitor of protein synthesis in various cell types, including human and mouse cells. researchgate.netnih.gov Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA). researchgate.netnih.gov This inhibition effectively decreases the activation of histidine, a crucial step in the initiation and elongation phases of protein synthesis. researchgate.net

By impeding the charging of histidyl-tRNA, this compound treatment leads to a rapid and significant reduction in protein synthesis. researchgate.netnih.gov This effect is characterized by a notable decrease in polyribosomes and a corresponding accumulation of 80S ribosomes, indicating that messenger RNA (mRNA) can still associate with ribosomal subunits to form initiation complexes, but the subsequent elongation process is impaired. nih.gov The inhibitory effects of this compound on protein synthesis are readily reversible upon the addition of L-histidine to the culture medium. nih.gov This characteristic allows for precise experimental control over protein synthesis, enabling researchers to study the consequences of its transient inhibition.

Studying Amino Acid Homeostasis and Regulatory Pathways

This compound is a valuable tool for investigating the cellular responses to amino acid deprivation and the intricate regulatory pathways that govern amino acid homeostasis. By inhibiting the function of histidyl-tRNA synthetase, this compound mimics a state of histidine starvation, triggering a cascade of cellular stress responses. uvm.edu This induced starvation allows for the detailed study of signaling pathways that are activated to conserve resources and maintain cellular function under nutrient-limiting conditions.

One of the key pathways affected is the GCN2 (General Control Nonderepressible 2) pathway, a central regulator of amino acid homeostasis. The accumulation of uncharged tRNA, a direct consequence of this compound's inhibitory action, activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α). uvm.edu This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to redirect resources towards surviving the period of amino acid insufficiency. uvm.edu The use of this compound has been instrumental in dissecting the components and dynamics of this and other related stress response pathways.

Characterization of Histidine Biosynthesis and Regulation in Various Organisms

The histidine biosynthesis pathway is an ancient and essential metabolic route found in bacteria, archaea, fungi, and plants, but notably absent in mammals. benthamdirect.comnih.govnih.gov This pathway consists of a series of enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) into L-histidine. nih.govwikipedia.org this compound, as the immediate precursor to L-histidinal in this pathway, has been fundamental in characterizing the enzymes and regulatory mechanisms involved. slideshare.net

Studies across a range of organisms, from bacteria like Escherichia coli and Salmonella typhimurium to fungi and plants, have utilized this compound and its analogs to probe the kinetics and regulation of the enzymes in the histidine pathway. nih.govnih.gov For instance, the final two steps of histidine biosynthesis, the oxidation of L-histidinol to L-histidinal and subsequently to L-histidine, are both catalyzed by the enzyme this compound dehydrogenase (HDH). nih.govnih.gov The availability of this compound as a substrate has been crucial for the purification, crystallization, and structural determination of HDH from various species, providing insights into its catalytic mechanism and allosteric regulation. pnas.orgnih.gov Furthermore, the study of how histidine levels, and by extension this compound availability, regulate the expression of the his operon in bacteria has been a cornerstone in understanding gene regulation. mdpi.comuwaterloo.ca

This compound-Related Enzymes as Therapeutic Targets

The absence of the histidine biosynthesis pathway in mammals makes its constituent enzymes attractive targets for the development of species-specific therapeutic agents, including antimicrobials. benthamdirect.comnih.gov

Development of Novel Antimicrobial Agents Targeting this compound Dehydrogenase

This compound dehydrogenase (HDH), which catalyzes the final two steps of histidine biosynthesis, is essential for the survival of many pathogenic bacteria. nih.govresearchgate.net This makes it a prime target for the development of novel antimicrobial agents. benthamdirect.comacs.org The increasing prevalence of antibiotic-resistant bacterial strains necessitates the exploration of new molecular targets and mechanisms of action. benthamdirect.comnih.gov Targeting HDH offers a promising strategy as its inhibition would disrupt a vital metabolic pathway in bacteria without affecting the host. acs.orgacs.org

Researchers are actively designing and synthesizing inhibitors of HDH. benthamdirect.comnih.gov These efforts are guided by the biochemical and structural information gathered from studies of HDH from various pathogenic bacteria. benthamdirect.com The goal is to develop potent and selective inhibitors that can effectively block the enzyme's activity, leading to histidine starvation and ultimately, bacterial cell death.

The development of inhibitors targeting enzymes in the histidine biosynthesis pathway, such as this compound dehydrogenase (HDH) and this compound-phosphate aminotransferase (HisC), holds significant promise for combating antibiotic-resistant bacteria, including strains of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The histidine biosynthesis pathway is highly conserved among different bacterial species, suggesting that inhibitors of these enzymes could have broad-spectrum activity. nih.gov

For instance, in S. aureus, histidine transport has been shown to be essential for its growth in acidic environments, such as those encountered during infection. nih.govbiorxiv.org This highlights the critical role of histidine acquisition and synthesis for the survival and virulence of this pathogen. Consequently, targeting enzymes within this pathway is a viable strategy for developing new anti-staphylococcal agents. semanticscholar.org

Similarly, in E. coli, a major cause of multi-drug resistant infections, HisC has been identified as an attractive drug target. nih.gov Computational screening of natural compound libraries has led to the identification of potential HisC inhibitors that could serve as a starting point for the development of novel antibiotics against E. coli. nih.gov The development of such targeted therapies is crucial in the face of rising antibiotic resistance.

Table of Research Findings on this compound Dehydrogenase (HDH) Inhibitors

OrganismInhibitor TypeIC50 / Ki ValueReference
Mycobacterium tuberculosisL-histidine-derived hydrazones1.1 nM (IC50) acs.orgacs.org
Brucella oleraceaThis compound analogue derivative40 nM (IC50) acs.org
Salmonella typhimuriumThis compound analogue35 µM (Ki) acs.org
Brucella suisOxo-imidazo[1,5-c]pyrimidines18 µM (IC50) acs.org
Brucella suisThioxo-imidazo[1,5-c]pyrimidines5 µM (IC50) acs.org
Role in Pathogen Virulence and Survival (e.g., Brucella suis, Mycobacterium tuberculosis)

The histidine biosynthesis pathway, which includes the intermediate this compound, is crucial for the virulence and survival of several pathogenic bacteria, as it is absent in mammals, making it an attractive target for antimicrobial drug development. nih.govtandfonline.comnih.gov

In Brucella suis, the causative agent of brucellosis, the enzyme this compound dehydrogenase (HDH) is a key virulence factor. asm.orgnih.gov This enzyme catalyzes the final step in histidine biosynthesis. nih.gov Research has demonstrated that targeting B. suis HDH with this compound analogues effectively inhibits the pathogen's growth in minimal medium. asm.orgnih.gov More significantly, these analogues completely abolish the multiplication of the bacteria within human macrophages, which is the pathogen's replicative niche. asm.orgnih.govnih.gov This inhibition of intracellular growth highlights the essential role of histidine biosynthesis for the pathogen's ability to establish and maintain an infection. nih.gov

Similarly, the histidine biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Enzymes such as this compound-phosphate aminotransferase (HspAT), encoded by the Rv2231c gene, and this compound phosphate (B84403) phosphatase (HolPase) are critical components of this pathway in Mtb. nih.govnih.gov The HspAT enzyme, Rv2231c, has been identified as a virulence factor that is secreted and localized to the cell wall. nih.gov It helps the bacterium survive within host macrophages by modulating the host's immune response. nih.gov Specifically, it suppresses the secretion of antibacterial pro-inflammatory cytokines like TNF, IL-12, and IL-6, and inhibits the formation of reactive nitrogen species, thereby promoting an environment conducive to bacterial proliferation. nih.gov These findings underscore that the histidine biosynthesis pathway and its components are vital for Mtb's pathogenicity and its ability to evade host defenses. nih.govnih.gov

Table 1: Role of Histidine Biosynthesis in Pathogen Virulence

Pathogen Key Enzyme/Gene Role in Virulence Impact of Inhibition
Brucella suis This compound Dehydrogenase (HDH) Essential for intramacrophagic replication. nih.gov Inhibition by this compound analogues abolishes multiplication in human macrophages. asm.orgnih.gov
Mycobacterium tuberculosis This compound-Phosphate Aminotransferase (Rv2231c) Enhances survival and virulence in macrophages by suppressing host immune responses. nih.gov Identified as a major antituberculosis drug target. nih.gov

| Mycobacterium tuberculosis | this compound Phosphate Phosphatase (HolPase) | Essential for histidine production and bacterial survival. nih.gov | Small-molecule inhibitors of this enzyme have been identified. nih.gov |

This compound-Phosphate Aminotransferase Antagonists as Antimicrobial Candidates

Research into antagonists of this enzyme has shown potential for antimicrobial applications. Studies on the HisC enzyme from Salmonella typhimurium have detailed its kinetic behavior, confirming a Ping-Pong Bi Bi mechanism, and have explored inhibition by various substrate analogues. nih.gov The identification of compounds that can inhibit HisC is a key strategy for developing new antibacterial agents. nih.gov In Mycobacterium tuberculosis, the HisC homolog, Rv2231c, is not only a metabolic enzyme but also a virulence factor that helps the bacterium evade the host immune system. nih.gov Its critical role in both metabolism and pathogenicity makes it a particularly attractive target for antimicrobial drug design aimed at mitigating tuberculosis. nih.gov The development of specific antagonists for this compound-phosphate aminotransferase could lead to a new class of antimicrobials that disrupt an essential metabolic pathway in pathogens.

Targeting Histidine Biosynthesis for Antifungal Strategies (e.g., Aspergillus fumigatus)

The histidine biosynthesis pathway is an attractive target for antifungal therapies because it is present in fungi like Aspergillus fumigatus but absent in mammals. nih.govtandfonline.comresearchgate.net A. fumigatus is a major airborne fungal pathogen that causes life-threatening invasive infections, particularly in immunocompromised individuals. nih.govtandfonline.com Studies have shown that this metabolic pathway is essential for the virulence of the fungus. nih.govresearchgate.net

Deletion of the hisB gene, which encodes imidazoleglycerol-phosphate dehydratase, an enzyme in the pathway, results in histidine auxotrophy (the inability to produce its own histidine). nih.govtandfonline.com This genetic modification leads to a significant attenuation of the fungus's pathogenicity in various infection models, including murine pulmonary, systemic, and corneal infections, as well as in wax moth larvae. nih.govtandfonline.comresearchgate.net Furthermore, the chemical inhibition of the pathway using the HisB inhibitor 3-amino-1,2,4-triazole also reduces the virulence of the wild-type A. fumigatus. nih.govtandfonline.com The pathway's importance extends to metal homeostasis, as histidine is involved in managing the cellular concentrations of essential yet potentially toxic heavy metals like iron, copper, and zinc. nih.govtandfonline.com The finding that blocking histidine synthesis in A. fumigatus leads to reduced growth and attenuated virulence offers a promising avenue for the development of novel antifungal drugs. nih.govnih.gov

This compound in Cancer Research and Chemotherapeutic Modulation

Potentiation of Chemotherapeutic Efficacy

L-histidinol, a structural analogue of the amino acid L-histidine, has been shown to significantly improve the efficacy of conventional anticancer drugs in experimental cancer chemotherapy. nih.govnih.gov A major limitation in cancer treatment is the lack of specificity of many antineoplastic agents, which often damage healthy cells as well as tumor cells. nih.gov L-histidinol addresses this by creating a disparate response between normal and cancerous cells; it protects phenotypically normal cells from the toxicity of chemotherapy while simultaneously increasing the vulnerability of tumorigenic cells to the same agents. nih.gov

This potentiating effect has been observed with a wide variety of clinically relevant drugs. For instance, L-histidinol enhances the ability of antimetabolites like cytosine arabinoside and 5-fluorouracil (B62378) to eliminate tumor cells in situ, while also reducing their myelotoxicity (damage to the bone marrow). nih.gov The benefits extend to other classes of chemotherapeutics as well. When combined with L-histidinol, alkylating agents such as BCNU, cyclophosphamide, and cis-platinum, as well as the antitumor antibiotic daunomycin, have demonstrated curative effects in tumor-bearing animals under conditions where the drugs alone had little to no impact on survival. nih.gov

Table 2: Chemotherapeutic Agents Potentiated by L-Histidinol

Drug Class Specific Agent(s) Observed Effect with L-Histidinol
Antimetabolites Cytosine arabinoside, 5-Fluorouracil Increased eradication of tumor cells and diminished myelotoxicity. nih.gov
Alkylating Agents BCNU, Cyclophosphamide, Cis-platinum Curative treatment in tumor-bearing animals where drugs alone were ineffective. nih.gov

Reversal of Multidrug Resistance Phenotype

One of the most significant challenges in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov L-histidinol has demonstrated the ability to circumvent and reverse this resistance. nih.govcdnsciencepub.com It has been shown to be effective against various drug-resistant cancer cells, including those exhibiting the classic MDR phenotype. nih.govcdnsciencepub.com

In one study, L-histidinol was able to reverse a novel form of multiple-drug resistance in a tumorigenic epithelial cell line (MDCK-T1). nih.gov This cell line had developed resistance to agents such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), cisplatinum, 5-fluorouracil, and cytosine arabinoside. nih.gov The addition of L-histidinol successfully reversed this resistance, making the cancer cells susceptible to the chemotherapeutic agents again. nih.gov This effect is believed to be linked to its function as a reversible inhibitor of protein biosynthesis. nih.govnih.gov By overcoming the drug-resistant traits of malignant cells, L-histidinol presents a potential strategy for resensitizing tumors to conventional chemotherapy. nih.gov

Role as an Intracellular Histamine (B1213489) Antagonist

Beyond its well-documented role as an inhibitor of protein synthesis, L-histidinol also functions as an intracellular histamine antagonist. nih.gov Histamine, a biogenic amine derived from histidine, is involved in numerous physiological processes, including immune responses and neurotransmission. nih.govyoutube.com The antagonistic action of L-histidinol on intracellular histamine provides an additional mechanism to explain its effects on cancer cells. nih.gov

A connection has been established between this histamine antagonism and L-histidinol's capacity to modulate the action of anticancer drugs. nih.gov This link has been significant enough to prompt the initiation of a clinical trial to investigate its application in the treatment of human cancer. nih.gov While the primary mechanism for its chemosensitization effects was initially attributed to protein synthesis inhibition, its role as a histamine antagonist suggests a more complex, multi-faceted mode of action in improving the efficacy of cancer chemotherapy. nih.gov

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the three-dimensional architecture of proteins, which is crucial for understanding their function and interaction with ligands.

High-Resolution X-ray Crystallography of this compound Biosynthesis Enzymes

X-ray crystallography has been instrumental in elucidating the structures of key enzymes in the this compound biosynthesis pathway. The crystal structure of Escherichia coli HisD has been determined in various states, including apo, and in complex with substrate (L-histidinol), Zn²⁺, and NAD⁺ at a resolution of 1.7 Å. pnas.orgrcsb.orgresearchgate.net These structures have revealed that HisD functions as a homodimer with each monomer containing four domains, and have provided detailed views of the active site, assigning catalytic roles to specific residues like Glu-326 and His-327. pnas.orgresearchgate.net Zn²⁺ is essential for enzymatic activity and plays a crucial role in substrate binding, although it is not directly involved in catalysis. pnas.orgresearchgate.net NAD⁺ binds to one of the Rossmann fold domains. pnas.orgresearchgate.net

Crystal structures of this compound-phosphate aminotransferase (HisC) from Escherichia coli have also been reported, including complexes with pyridoxamine-5'-phosphate (PMP) and a covalent complex with pyridoxal-5'-phosphate (PLP) and L-histidinol phosphate. researchgate.netnih.gov These structures, some resolved at 1.5 Å, have shed light on the binding of the imidazole (B134444) ring of L-histidinol phosphate through interactions with residues like Tyr110. nih.gov HisC functions as a dimer, with each monomer containing a large α/β/α domain that binds PLP. researchgate.net Structures of HisC from other organisms, such as Thermotoga maritima and Klebsiella pneumoniae, have also been determined, providing comparative insights into the enzyme's structure and substrate specificity. rcsb.orgebi.ac.uk

Imidazoleglycerol-phosphate dehydratase (IGPD) structures have also been solved using X-ray crystallography. wikipedia.orgnih.govrcsb.orgpdbj.org The structure of trimeric IGPD from the fungus Filobasidiella neoformans revealed a novel fold with an internal repeat. nih.gov Studies on Mycobacterium tuberculosis IGPD have also yielded high-resolution crystal structures. rcsb.orgpdbj.org More recently, cryo-EM and crystal structures of Medicago truncatula HISN5 (plant IGPD) in complex with ligands have provided high-resolution details (up to 2.2 Å with cryo-EM) of ligand-binding hotspots and features relevant to inhibitor design. frontiersin.org

Data on some representative crystal structures of this compound biosynthesis enzymes are summarized below:

EnzymeOrganismPDB IDResolution (Å)Ligands/StateReference
This compound Dehydrogenase (HisD)Escherichia coli1KAE1.70L-histidinol, Zn²⁺, NAD⁺ rcsb.org
This compound Dehydrogenase (HisD)Escherichia coli1K75-Apo rcsb.org
This compound Dehydrogenase (HisD)Elizabethkingia anophelis6AN01.85- rcsb.org
This compound-phosphate aminotransferase (HisC)Escherichia coli-1.5PMP nih.gov
This compound-phosphate aminotransferase (HisC)Escherichia coli-2.2PLP, L-histidinol phosphate nih.gov
This compound-phosphate aminotransferase (HisC)Thermotoga maritima1H1C2.85PLP, PMP, this compound phosphate adduct rcsb.org
This compound-phosphate aminotransferase (HisC)Klebsiella pneumoniae7SZP-- ebi.ac.uk
Imidazoleglycerol-phosphate dehydratase (IGPD)Filobasidiella neoformans-2.3Metal-free nih.gov
Imidazoleglycerol-phosphate dehydratase (IGPD)Mycobacterium tuberculosis6YJH1.61- rcsb.orgpdbj.org
Imidazoleglycerol-phosphate dehydratase (HISN5)Medicago truncatula-High (Cryo-EM)Ligands frontiersin.org

Molecular Dynamics Simulations for Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of proteins and their interactions with ligands at an atomic level. These simulations complement crystallographic studies by providing insights into protein flexibility, conformational changes upon ligand binding, and the stability of protein-ligand complexes.

MD simulations have been applied to study the interactions of potential inhibitors with this compound biosynthesis enzymes. For instance, MD simulations were used in a study screening for novel inhibitors against Escherichia coli HisC. nih.govresearchgate.net These simulations helped to examine the effects of natural compounds on the HisC receptor protein and assess the stability of the complexes formed. nih.govresearchgate.net MD simulations were also employed in a study investigating potential inhibitors of Staphylococcus xylosus IGPD, where homology modeling was used to build the 3D structure of the protein before performing docking and MD simulations. frontiersin.org Furthermore, MD simulations have been used to study the conformational changes in enzymes like RpHpsN (which shares structural similarity with HisD) upon binding of ligands like NAD⁺ and a substrate analog. oup.com These simulations revealed significant conformational changes in loops near the ligand-binding pocket, transitioning from a constricted to an "open" state. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Metal Binding

Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the structure, dynamics, and interactions of molecules in solution. It is particularly useful for studying protein flexibility, conformational changes, and the environment of specific atoms, including metal ions.

NMR studies have contributed to understanding the this compound biosynthesis pathway, particularly concerning metal binding in enzymes like this compound dehydrogenase (HisD). ¹¹³Cd NMR studies of cabbage this compound dehydrogenase, where the native Zn²⁺ was substituted with ¹¹³Cd²⁺, provided insights into the metal ion's coordination environment. acs.org The ¹¹³Cd NMR spectrum showed a resonance at 110 ppm, indicating that the metal ion is bound by a combination of nitrogen and oxygen ligands. acs.org Titration with L-histidinol caused a significant shift in the ¹¹³Cd resonance, indicating that the metal ion is located in the catalytic site and interacts with the substrate. acs.org These studies supported the role of the metal ion in the catalytic reaction of HisD. acs.org ¹H-NMR has also been used to determine the stereospecificity of NAD-dependent plant L-histidinol dehydrogenase for nicotinamide (B372718) C-4 hydrogen transfer. tandfonline.comjst.go.jp

Genetic and Genomic Techniques

Genetic and genomic approaches provide tools to study the genes encoding this compound biosynthesis enzymes, their regulation, and the impact of genetic alterations on the pathway and organismal fitness.

Functional Genomics and Proteomics for Pathway Elucidation

Functional genomics and proteomics aim to understand the function of genes and proteins on a large scale. These approaches can be used to identify all genes involved in the histidine biosynthesis pathway in a given organism, study their expression levels under different conditions, and analyze the protein products.

Early genetic and biochemical analyses of thousands of mutations in the his operon of Salmonella typhimurium were fundamental in defining the operon theory and understanding the coordinate expression of histidine biosynthesis genes. nih.govuwaterloo.canih.gov Functional genomics studies can build upon this by using techniques like transcriptomics and proteomics to profile the expression of his genes and the abundance of the corresponding enzymes under various physiological states, such as during amino acid downshift. uwaterloo.ca Proteomic studies can help identify and quantify the enzymes of the pathway, providing insights into their regulation and potential post-translational modifications. Integrating transcriptomics and metabolomics can provide a comprehensive view of how the histidine biosynthesis pathway is regulated and how it impacts the cellular metabolome. acs.org

Advanced Mutational Analysis and Gene Editing

Traditional mutational analysis, as performed in early studies on the his operon, involved generating and characterizing a large number of mutants to understand gene function and regulation. uwaterloo.canih.gov Modern techniques like site-directed mutagenesis allow researchers to introduce specific point mutations to investigate the roles of individual amino acid residues in catalysis, substrate binding, or protein structure, building upon insights gained from crystallographic and computational studies. Gene editing technologies, such as CRISPR/Cas9, offer powerful tools for targeted disruption or modification of his genes in various organisms. researchgate.net This can be used to create knockout mutants to assess the essentiality of specific enzymes for growth and survival, or to introduce tags for protein localization and interaction studies. While the provided search results mention gene editing in the context of other pathways, the principle is directly applicable to studying this compound biosynthesis enzymes. researchgate.net For example, creating targeted mutations in the active site residues identified by crystallography can experimentally validate their catalytic roles. pnas.orgresearchgate.net

Biochemical and Mechanistic Investigations

Detailed biochemical and mechanistic studies of the enzymes that synthesize and metabolize this compound are crucial for understanding histidine homeostasis and identifying potential therapeutic targets.

Detailed Enzyme Kinetics and Reaction Mechanism Elucidation

This compound dehydrogenase (HisD, EC 1.1.1.23) catalyzes the final two steps of histidine biosynthesis, converting L-histidinol to L-histidinaldehyde and then to L-histidine through sequential NAD-dependent oxidation reactions. pnas.orgebi.ac.ukcaymanchem.comresearchgate.netrcsb.org This enzyme functions as a homodimer and requires a Zn²⁺ cation per monomer for activity. pnas.orgebi.ac.ukrcsb.org Structural studies, such as those on Escherichia coli HisD, have revealed its three-dimensional structure, including complexes with substrate, Zn²⁺, and NAD⁺. pnas.orgrcsb.org The active site is located at the dimer interface, with key residues His-327 participating in acid-base catalysis and Glu-326 activating a water molecule. pnas.orgebi.ac.ukrcsb.org

The catalytic mechanism of HisD involves two consecutive oxidation reactions. pnas.org A proposed mechanism details steps where His327 deprotonates the this compound hydroxyl group, NAD⁺ accepts a hydride forming L-histidinaldehyde and NADH, and a second NAD⁺ is involved in the oxidation of L-histidinaldehyde to L-histidine. ebi.ac.uk Steady-state kinetic investigations of the this compound dehydrogenase reaction are consistent with a Bi Uni Uni Bi Ping Pong mechanism. nih.gov Kinetic constants determined for Salmonella typhimurium HisD include a Km for this compound of 14 µM and for NAD⁺ of 0.7 mM, with a Ki for NAD⁺ of 0.4 mM. nih.gov

This compound-phosphate phosphatase (HPP) catalyzes the dephosphorylation of L-histidinol 1-phosphate (HOLP) into L-histidinol, representing the penultimate step in histidine biosynthesis. nih.gov In plants like Medicago truncatula, HPP belongs to the inositol (B14025) monophosphatase (IMPase) superfamily and requires Mg²⁺ for enzymatic activity. nih.gov Structural studies have provided detailed information on the enzyme through complexes with its substrate (HOLP), product (L-histidinol), and by-product (PO₄³⁻). nih.gov

Table 1: Kinetic Parameters of Salmonella typhimurium this compound Dehydrogenase

ParameterValueSubstrate/Inhibitor
Km14 µMThis compound
Km0.7 mMNAD⁺
Ki0.4 mMNAD⁺

High-Throughput Screening for Novel Enzyme Inhibitors

The enzymes of the histidine biosynthesis pathway, particularly this compound dehydrogenase (HisD) and this compound-phosphate aminotransferase (HPAT), are attractive targets for the development of novel antimicrobial and antifungal agents because this pathway is essential in bacteria, fungi, and plants but absent in mammals. ontosight.aiontosight.aiacs.orgresearchgate.netresearchgate.net High-throughput screening (HTS) and structure-based design approaches are actively employed to identify compounds that can selectively inhibit these enzymes. ontosight.ainih.gov

Research into HPAT inhibitors is ongoing, with efforts focused on finding compounds that selectively inhibit the bacterial enzyme without affecting similar human enzymes. ontosight.ai Studies have identified potential HPAT inhibitors through HTS and structure-based design. ontosight.ai

This compound dehydrogenase inhibitors have shown potential in treating bacterial infections, including those caused by resistant strains like Escherichia coli and Staphylococcus aureus. ontosight.ai HTS and structure-based design have led to the identification of several potential HisD inhibitors, including small molecules and natural compounds. ontosight.aiacs.orgresearchgate.netresearchgate.netnih.gov For instance, substrate analog inhibitors of Geotrichum candidum HisD have been identified with IC₅₀ values in the micromolar range, and structure-based design has yielded more potent inhibitors. researchgate.netnih.gov Studies on Brucella suis HisD have shown that substrate analogues can inhibit the growth and intramacrophagic multiplication of the pathogen. researchgate.net Hydrazones derived from L-histidine have been synthesized as inhibitors of Mycobacterium tuberculosis HisD, showing moderate anti-Mtb activity. researchgate.net

The development of microfluidic methods for measuring enzyme inhibition offers a rapid technique for HTS in drug discovery, allowing for the determination of IC₅₀ values with potentially higher accuracy due to the large amount of data that can be collected. nih.gov

Table 2: Examples of Reported this compound Dehydrogenase Inhibitors

Source OrganismInhibitor TypeExample Compound/DescriptionActivity (e.g., IC₅₀, Ki)Reference
Salmonella typhimuriumNAD⁺ (competitive)-Ki = 0.4 mM nih.gov
Geotrichum candidumSubstrate AnaloguesVarious imidazole derivativesMicromolar IC₅₀ values researchgate.netnih.gov
Geotrichum candidumDesigned CompoundsTwo new compoundsIC₅₀ as low as 3.17 µM researchgate.netnih.gov
Brucella suisSubstrate Analogues-Inhibits growth/multiplication researchgate.net
Mycobacterium tuberculosisL-histidine-derived hydrazonesCompound 7IC₅₀ = 1.1 nM acs.org
Medicago truncatulaCompound 2b (derivative of compound 1)Series derivative of compound 1IC₅₀ = 40 nM acs.org
Brucella suisCompound 3Histidine-derived benzylic ketoneIC₅₀ = 3 nM acs.org
Brucella suisOxo- and thioxo-imidazo[1,5-c]pyrimidinesCompounds 6a, 6bIC₅₀ = 18 µM (6a), 5 µM (6b) acs.org

Systems Biology and Omics Approaches

Systems biology and 'omics' approaches are providing a holistic view of the metabolic landscape and how it is affected by changes related to this compound.

Metabolomic Profiling in Response to this compound Perturbations

Metabolomic profiling, which involves the large-scale study of small molecules (metabolites) within a biological system, is a powerful technique for understanding the metabolic consequences of various stimuli or genetic alterations that may affect this compound levels or the histidine biosynthesis pathway. d-nb.infomdpi.commdpi.com Changes in this compound concentration or the levels of related metabolites can indicate metabolic perturbations.

Studies utilizing metabolomics have observed altered this compound levels in diverse biological contexts. For example, in a metabolomic analysis of susceptible tomato varieties challenged with the pathogen Alternaria solani, this compound was identified as one of the downregulated discriminant metabolites. nih.gov Metabolome analysis of the methylotrophic bacterium Methylomicrobium album growing on different carbon and nitrogen sources revealed that this compound was among the metabolites enriched in methanol (B129727) cultures. asm.org In comparative untargeted metabolomic profiling of pancreatic cancer cells with induced mitochondrial fusion, this compound levels were found to be altered. biorxiv.orgnih.gov Metabolomic studies in stable freshwater mussel populations have also quantified this compound in haemolymph. oup.com Furthermore, this compound has been noted in studies investigating urinary metabolomic signatures. mdpi.com These examples highlight the utility of metabolomics in detecting changes in this compound levels in response to various biological or environmental factors.

Integrated Multi-Omics for Comprehensive Pathway Understanding

Integrated multi-omics approaches combine data from multiple 'omics' layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive understanding of biological systems and pathways. frontiersin.orgmdpi.comresearchgate.netsourcebioscience.comnih.govfrontiersin.org This integrated view can reveal complex interactions and regulatory mechanisms that may not be apparent from single 'omics' studies. frontiersin.orgmdpi.comresearchgate.net

While specific integrated multi-omics studies solely focused on this compound are not extensively detailed in the provided results, the methodology is highly relevant for gaining a deeper understanding of the histidine biosynthesis pathway and its regulation. Integrating metabolomic data showing altered this compound levels with transcriptomic data on the expression of histidine biosynthesis genes (like hisD and hisC encoding HisD and HPAT, respectively), proteomic data on the abundance of these enzymes, and potentially genomic data on variations in these genes, can provide a holistic picture of how the pathway is regulated and perturbed under different conditions. asm.orgresearchgate.netnsf.gov This integrated analysis can help identify key regulatory points, feedback mechanisms, and the interplay between the histidine pathway and other metabolic processes. frontiersin.orgmdpi.comnih.gov Tools and methodologies for integrating diverse 'omics' datasets are continually being developed to facilitate such comprehensive pathway analysis. frontiersin.orgresearchgate.netnih.gov

Translational Research Trajectories

Research into this compound and its metabolic enzymes has clear translational potential, particularly in the development of new therapeutic and agricultural agents. The absence of the histidine biosynthesis pathway in mammals makes its enzymes attractive targets for selective inhibition in pathogens and weeds. ontosight.aiontosight.aiacs.orgresearchgate.netresearchgate.net

The identification and characterization of potent and selective inhibitors of enzymes like this compound dehydrogenase (HisD) and this compound-phosphate aminotransferase (HPAT) represent significant steps along a translational research trajectory aimed at developing novel antimicrobial drugs to combat infectious diseases, including those caused by antibiotic-resistant bacteria and pathogenic fungi. ontosight.aiontosight.aiacs.orgresearchgate.netresearchgate.net Similarly, targeting these enzymes can lead to the development of new herbicides for weed control in agriculture. acs.org

Translational research involves moving discoveries from basic science through preclinical investigations to clinical applications. bihealth.orgnih.govunil.chcmu.ac.thtri.edu.au The detailed biochemical and structural understanding of this compound-metabolizing enzymes, coupled with the identification of inhibitors through HTS and structure-based design, forms the foundation for preclinical studies evaluating the efficacy and specificity of these compounds in relevant disease or agricultural models. nih.govcmu.ac.th The success of these preclinical studies can then pave the way for further development and potential clinical trials or agricultural applications. nih.govcmu.ac.th The histidine biosynthesis pathway and its enzymes serve as a compelling example of how fundamental biochemical research can directly inform and drive translational efforts with significant practical implications.

Bridging Fundamental Discoveries to Clinical and Agricultural Applications

Fundamental research into the histidine biosynthesis pathway and its intermediate, this compound, is directly informing potential applications in both clinical and agricultural settings. The absence of this pathway in mammals highlights its potential as a selective target for inhibiting growth in pathogens and weeds researchgate.netacs.org.

In the clinical realm, the focus is on developing inhibitors of bacterial this compound dehydrogenase (HDH) and this compound-phosphate aminotransferase (HPAT) as novel antibacterial agents ontosight.aiontosight.airesearchgate.net. These enzymes are essential for bacterial survival, and blocking their activity depletes histidine levels, leading to cell death ontosight.aiontosight.ai. Research has demonstrated the effectiveness of HDH inhibitors against various bacterial species, including Escherichia coli and Staphylococcus aureus, suggesting potential for treating infections, particularly those resistant to conventional antibiotics ontosight.ai. Studies have identified potential HPAT inhibitors through high-throughput screening and structure-based design, indicating the promise of this approach for new antibiotics ontosight.ai. L-histidinol itself has shown some effects in modulating the sensitivity of tumor cells to chemotherapeutic agents and reducing the toxicity of certain agents to normal tissues in preclinical studies, although its direct therapeutic efficacy against solid tumors has shown limitations medchemexpress.comaacrjournals.orgkarger.com. Investigations into L-histidinol's protective effects against chemotherapy-induced nephrotoxicity in rat models also suggest potential clinical applications in supportive care karger.comaphrc.org.

In agriculture, the histidine biosynthesis pathway is a target for developing herbicides and fungicides researchgate.netacs.org. Inhibiting HDH in plants and fungi can disrupt their growth and survival researchgate.netacs.org. Research on plant HDH, such as that from Medicago truncatula, is providing insights into enzyme architecture and active sites, which can guide the design of selective inhibitors for agricultural use researchgate.net. The potential of targeting HDH for controlling plant growth or plant diseases is an active area of investigation acs.org. Histidine also plays a role in regulating seed oil deposition in plants, suggesting potential agricultural applications in optimizing crop yields nih.gov.

Collaborative Frameworks for Interdisciplinary Research

Advancing the understanding and application of this compound necessitates collaborative frameworks that bridge various scientific disciplines. Structural biology, for instance, integrates biology, chemistry, physics, and computer science to provide detailed insights into the enzymes involved in histidine biosynthesis, such as HDH and this compound phosphate phosphatase (HPP) researchgate.netresearchgate.netnih.gov.

Research into enzymes like imidazoleglycerol-phosphate dehydratase (IGPD), which is part of a multifunctional polypeptide also encoding this compound phosphatase in some bacteria, involves bioinformatic analysis and structural studies requiring interdisciplinary expertise jsps.go.jp. The development of novel inhibitors for HDH also relies heavily on a combination of biochemical studies, structural analysis (like X-ray crystallography), and computational approaches such as docking analysis and virtual screening researchgate.netresearchgate.netnih.govacs.org.

Furthermore, exploring the potential therapeutic applications of this compound, such as its effects in chemotherapy or against specific diseases, involves collaboration between chemists, biochemists, pharmacologists, and medical researchers medchemexpress.comaacrjournals.orgkarger.comaphrc.org. The investigation of this compound's role in the gut-microbiome-brain axis and its potential link to neurological conditions like Alzheimer's disease exemplifies a multidisciplinary approach involving microbiology, neuroscience, and biochemistry isev.org.

Agricultural applications, such as developing herbicides targeting HDH, require collaboration between plant biologists, biochemists, and agricultural scientists researchgate.netacs.org. Integrated data analysis platforms are also being developed to handle the complex datasets generated in plant science research, highlighting the move towards multidisciplinary approaches in this area biorxiv.org.

Exploration of New Therapeutic Interventions and Drug Design Strategies

The unique nature of the histidine biosynthesis pathway in non-mammalian organisms makes its enzymes prime targets for novel therapeutic interventions, particularly for infectious diseases and potentially in cancer therapy support.

Targeting this compound dehydrogenase (HDH) and this compound-phosphate aminotransferase (HPAT) represents a significant strategy for developing new antibacterial and antifungal drugs ontosight.aiontosight.airesearchgate.netacs.org. Structural studies of these enzymes, including the determination of crystal structures in complex with inhibitors, provide a crucial foundation for rational drug design researchgate.netresearchgate.netnih.gov. For example, the crystal structure of Brucella suis HDH in complex with a nanomolar inhibitor has provided structural insights for designing potent anti-Brucella agents researchgate.netnih.gov. Similarly, biochemical characterization and inhibition studies on Mycobacterium tuberculosis HDH are aimed at identifying potential candidates for tuberculosis treatment rsc.org.

Advanced computational methodologies, such as virtual screening and molecular dynamics simulations, are being increasingly employed to identify and evaluate potential enzyme inhibitors acs.org. These in silico methods complement experimental techniques like fluorescence quenching assays to understand the binding interactions between enzymes and potential drug candidates acs.org.

Beyond antimicrobial applications, research continues into the potential of L-histidinol to modulate the effectiveness and toxicity of chemotherapy. Studies have investigated its ability to protect normal cells while enhancing the sensitivity of tumor cells to certain anticancer drugs, suggesting a potential role in improving chemotherapy outcomes medchemexpress.comaacrjournals.orgkarger.com. Although results have varied depending on the tumor type, this area of research highlights the exploration of this compound's properties for supportive cancer care aacrjournals.orgkarger.com.

The identification of natural compounds, such as morin (B1676745) and myricetin, as inhibitors of HPAT in drug-resistant bacteria like Acinetobacter baumannii demonstrates the potential of exploring natural product libraries for novel therapeutic leads acs.org. This approach, combined with synthetic chemistry, is crucial for developing new drug design strategies targeting enzymes in the histidine biosynthesis pathway.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10430 ontosight.ainih.gov
L-Histidinol165271 nih.gov
L(-)-Histidinol dihydrochloride197743 fishersci.cafishersci.pt
Histidine776 nih.gov
This compound phosphate165270
Imidazole acetol phosphate131702
ATP5953
Phosphoribosyl pyrophosphate (PRPP)604
L-histidinaldehyde140325
Glutamate (B1630785)611
2-oxoglutarate80
Ifosfamide36862
5-fluorouracil (FUra)3385
Cisplatin2767
Doxorubicin31703
Morin5281607
Myricetin5281672

This compound, an amino alcohol, serves as a pivotal intermediate in the conserved histidine biosynthesis pathway found across bacteria, archaea, lower eukaryotes, and plants. Its absence in mammals positions the enzymes involved in its metabolism as compelling targets for selective therapeutic and agricultural interventions. Current research is leveraging advanced methodologies to translate fundamental insights into tangible applications, fostering interdisciplinary collaborations and exploring novel strategies for drug and pesticide design.

This compound's chemical structure is characterized by an imidazole ring linked to a propanol (B110389) backbone featuring an amino group. ontosight.ai Within the histidine biosynthetic route, this compound is the penultimate compound, undergoing conversion to the essential amino acid histidine catalyzed by the enzyme this compound dehydrogenase (HDH). researchgate.netnih.govnih.gov

Advanced Methodologies and Future Research Directions

Advanced research methodologies are being actively applied to unravel the complexities of histidinol and its associated enzymes, propelling the field towards potential applications in healthcare and agriculture.

Bridging Fundamental Discoveries to Clinical and Agricultural Applications

Fundamental research into the histidine biosynthesis pathway is directly informing potential applications in both clinical and agricultural domains. The metabolic disparity between mammals and other organisms, where this pathway is present, underscores its potential as a selective target for inhibiting the growth of pathogens and weeds. researchgate.netacs.org

In clinical research, a significant focus is on developing inhibitors of bacterial this compound dehydrogenase (HDH) and this compound-phosphate aminotransferase (HPAT) to combat bacterial infections. ontosight.aiontosight.airesearchgate.net Inhibition of these essential enzymes disrupts histidine synthesis, leading to bacterial cell death. ontosight.aiontosight.ai Studies have demonstrated the efficacy of HDH inhibitors against a range of bacteria, including Escherichia coli and Staphylococcus aureus, suggesting their promise against antibiotic-resistant strains. ontosight.ai High-throughput screening and structure-based design approaches have identified potential HPAT inhibitors, highlighting the viability of this strategy for novel antibiotics. ontosight.ai While L-histidinol has shown some capacity to modulate tumor cell sensitivity to chemotherapy and mitigate the toxicity of certain agents in normal tissues in preclinical models, its direct therapeutic impact on solid tumors has been limited. medchemexpress.comaacrjournals.orgkarger.com Investigations exploring L-histidinol's protective effects against chemotherapy-induced nephrotoxicity in rat models also point towards potential supportive care applications in cancer treatment. karger.comaphrc.org

Within agriculture, the histidine biosynthesis pathway is a target for developing herbicides and fungicides. researchgate.netacs.org Inhibiting HDH in plants and fungi can impede their growth and survival. researchgate.netacs.org Research on plant HDH, such as that from Medicago truncatula, is providing structural and mechanistic insights valuable for designing selective inhibitors for agricultural use. researchgate.net Targeting HDH for controlling plant growth or diseases is a promising area of investigation. acs.org Furthermore, histidine's involvement in regulating seed oil deposition in plants suggests potential applications in optimizing crop yields. nih.gov

Collaborative Frameworks for Interdisciplinary Research

Advancing research on this compound and its applications necessitates robust collaborative frameworks spanning diverse scientific disciplines. Structural biology, integrating biology, chemistry, physics, and computer science, is crucial for detailed insights into enzymes like HDH and this compound phosphate (B84403) phosphatase (HPP). researchgate.netresearchgate.netnih.gov

Research on enzymes such as imidazoleglycerol-phosphate dehydratase (IGPD), which functions as part of a multifunctional enzyme also containing this compound phosphatase activity in some bacteria, requires interdisciplinary expertise for bioinformatic analysis and structural studies. jsps.go.jp The development of novel HDH inhibitors similarly relies on a blend of biochemical studies, structural techniques like X-ray crystallography, and computational methods such as docking analysis and virtual screening. researchgate.netresearchgate.netnih.govacs.org

Exploring the therapeutic potential of this compound, including its effects in chemotherapy or on specific diseases, involves collaboration among chemists, biochemists, pharmacologists, and medical researchers. medchemexpress.comaacrjournals.orgkarger.comaphrc.org The investigation into this compound's role in the gut-microbiome-brain axis and its potential link to neurological conditions like Alzheimer's disease exemplifies a multidisciplinary approach combining microbiology, neuroscience, and biochemistry. isev.org

Agricultural applications, such as developing HDH-targeting herbicides, require collaboration between plant biologists, biochemists, and agricultural scientists. researchgate.netacs.org The development of integrated data analysis platforms underscores the increasing adoption of multidisciplinary approaches in plant science research. biorxiv.org

Exploration of New Therapeutic Interventions and Drug Design Strategies

The distinct presence of the histidine biosynthesis pathway in non-mammalian organisms positions its enzymes as prime targets for novel therapeutic interventions, particularly for infectious diseases and potentially as supportive measures in cancer therapy.

Targeting this compound dehydrogenase (HDH) and this compound-phosphate aminotransferase (HPAT) is a key strategy for developing new antibacterial and antifungal agents. ontosight.aiontosight.airesearchgate.netacs.org Structural studies of these enzymes, including co-crystallization with inhibitors, provide essential information for rational drug design. researchgate.netresearchgate.netnih.gov For instance, the crystal structure of Brucella suis HDH bound to a nanomolar inhibitor has offered structural insights for designing potent anti-Brucella compounds. researchgate.netnih.gov Biochemical and inhibition studies on Mycobacterium tuberculosis HDH are also underway to identify potential drug candidates for tuberculosis. rsc.org

Advanced computational methods, including virtual screening and molecular dynamics simulations, are increasingly used to identify and evaluate potential enzyme inhibitors. acs.org These in silico techniques, combined with experimental methods like fluorescence quenching assays, help elucidate the binding interactions between enzymes and potential drug molecules. acs.org

Beyond antimicrobial applications, research continues to explore L-histidinol's potential to modulate the efficacy and toxicity of chemotherapy. Studies have investigated its ability to protect normal cells while potentially increasing the sensitivity of tumor cells to certain anticancer drugs, suggesting a possible role in improving chemotherapy outcomes. medchemexpress.comaacrjournals.orgkarger.com While results have varied with tumor types, this research area highlights the ongoing exploration of this compound's properties for supportive cancer care. aacrjournals.orgkarger.com

The identification of natural compounds, such as morin (B1676745) and myricetin, as HPAT inhibitors in drug-resistant bacteria like Acinetobacter baumannii underscores the potential of screening natural product libraries for novel therapeutic leads. acs.org This approach, coupled with synthetic chemistry, is vital for developing new drug design strategies targeting enzymes in the histidine biosynthesis pathway.

Q & A

Q. What is the catalytic mechanism of Histidinol Dehydrogenase (HDH) in converting L-histidinol to L-histidine, and how can researchers validate each enzymatic step?

HDH catalyzes the two-step NAD⁺-dependent oxidation of L-histidinol to L-histidine. To validate each step, researchers can use spectrophotometric assays to monitor NADH production at 340 nm. Control experiments should exclude L-histidinol to confirm substrate specificity. Kinetic parameters (e.g., KmK_m) can be determined by varying substrate concentrations and analyzing initial reaction rates .

Q. How can HDH activity be quantitatively measured in bacterial versus mammalian systems?

In bacterial systems, HDH activity is often assayed in lysates using NAD⁺-coupled reactions. For mammalian cells, genetic selection systems (e.g., hisD gene expression) are employed, where cells survive in histidine-free medium containing this compound. Key differences include optimizing this compound concentrations (e.g., 8–16 μmol/L for mammalian cells) and accounting for endogenous histidine pools in mammalian cultures .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound's cellular effects, and how should treatment conditions be optimized?

Human colon cancer cell lines (e.g., SW480) treated with this compound in amino acid-deprived media (e.g., MEM) are effective models. Concentrations ranging from 2–16 μmol/L for 8 hours are typical. Controls must include untreated cells and cells grown in complete media to isolate this compound-specific effects. Validation via qRT-PCR (e.g., ATF4 mRNA) and Western blotting (e.g., p-eIF2α) ensures mechanistic insights .

Q. How can researchers design selective HDH inhibitors while minimizing off-target effects in mammalian cells?

Structure-based drug design targeting HDH’s active site (e.g., imidazo[1,5-c]pyrimidine derivatives) can enhance selectivity. Competitive inhibition assays using Lineweaver-Burk plots distinguish binding modes. Toxicity screens in mammalian cells (e.g., HeLa) with histidine supplementation help identify inhibitors that spare host enzymes .

Q. What strategies resolve contradictory data on HDH kinetics across experimental setups?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cofactor availability. Standardizing protocols (e.g., pre-incubating with NAD⁺) and repeating experiments in triplicate (mean ± SD) improve reliability. Cross-validating results with orthogonal methods, such as isotopic labeling of this compound, clarifies mechanistic inconsistencies .

Q. How should time-course experiments assess this compound's role in amino acid starvation responses?

Design experiments with staggered time points (e.g., 0, 4, 8, 24 hours) in histidine-free media containing this compound. Include controls with histidine supplementation to distinguish starvation effects. Measure downstream markers (e.g., ATF4, CHOP) via qRT-PCR and immunoblotting. Statistical analysis (ANOVA with post-hoc tests) identifies significant trends .

Q. What are best practices for ensuring reproducibility in HDH-related experiments?

Document detailed protocols, including this compound source, cell culture conditions, and assay buffers. Follow NIH guidelines for preclinical research, such as reporting statistical power and blinding procedures. Publicly share raw data (e.g., cross-tabulated databases) and reference established methods (e.g., Lowry protein assay) .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks to compare HDH kinetic data across studies. Evaluate variables like enzyme purity, substrate preparation, and detection limits .
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis generation. For example, investigate HDH’s role in cancer metabolism using CRISPR knockouts paired with this compound rescue experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.